2,2,3,3-Tetrachlorobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14499-87-7 |
|---|---|
Molecular Formula |
C4H6Cl4 |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
2,2,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-3(5,6)4(2,7)8/h1-2H3 |
InChI Key |
WSPZFVOCHITLIY-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)(Cl)Cl |
Canonical SMILES |
CC(C(C)(Cl)Cl)(Cl)Cl |
Other CAS No. |
14499-87-7 |
Synonyms |
2,2,3,3-Tetrachlorobutane |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Molecular Structure and Bonding of 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,2,3,3-tetrachlorobutane. The document delves into the conformational isomers of the molecule, arising from rotation around the central C2-C3 bond. Utilizing data from variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, this guide quantifies the energetic differences between the stable conformers and the barrier to their interconversion. Detailed experimental protocols for the cited NMR analysis are provided. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the core concepts.
Molecular Structure and Isomerism
This compound, with the chemical formula C₄H₆Cl₄, is a halogenated alkane. The molecule consists of a four-carbon butane (B89635) backbone with four chlorine atoms substituting the hydrogen atoms at the C2 and C3 positions. An initial structural analysis reveals that this compound does not possess any chiral centers, and therefore, does not exhibit stereoisomerism.
However, the molecule does display conformational isomerism due to the rotation around the central C2-C3 single bond. This rotation gives rise to different spatial arrangements of the atoms, known as conformers or rotamers. The two primary conformers of interest are the anti and gauche forms.
Conformational Analysis via Variable Temperature NMR Spectroscopy
The dynamic equilibrium between the conformers of this compound has been investigated using variable temperature proton NMR spectroscopy. At room temperature (25°C), the 60-MHz proton NMR spectrum exhibits a sharp singlet. This observation indicates that the interconversion between the different conformers is rapid on the NMR timescale. At this temperature, the spectrometer detects an average signal for the protons of the two methyl groups.
Upon cooling to -45°C, the rate of rotation around the C2-C3 bond slows significantly. As a result, the NMR spectrum resolves into two distinct singlets of unequal intensity, separated by approximately 10 Hz.[1][2] These two singlets correspond to the two non-equivalent methyl groups in the two populated conformational isomers that are now "frozen" on the NMR timescale. The difference in the intensity of the two signals signifies that one conformer is more stable and thus more populated than the other at this temperature.
Quantitative Conformational Energetics
While the precise quantitative data from a primary research publication remains to be located, the principles of variable temperature NMR allow for the determination of key thermodynamic and kinetic parameters. The following table outlines the type of data that can be extracted from such an experiment.
| Parameter | Description | Typical Value/Method of Determination |
| Coalescence Temperature (Tc) | The temperature at which the two separate signals for the conformers merge into a single broad peak. | Determined by observing the temperature at which the two singlets merge. |
| Chemical Shift Difference (Δν) | The difference in the resonance frequencies of the methyl protons in the two conformers at low temperature. | Measured from the low-temperature NMR spectrum. |
| Rate Constant at Coalescence (kc) | The rate of interconversion between the conformers at the coalescence temperature. | Calculated using the equation: kc = πΔν / √2 |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for the rotation around the C2-C3 bond. | Calculated using the Eyring equation: ΔG‡ = 2.303RTc[10.319 - log(kc/Tc)] |
| Equilibrium Constant (K) | The ratio of the populations of the two conformers at low temperature. | Determined from the ratio of the integrated intensities of the two NMR signals. |
| Difference in Gibbs Free Energy (ΔG°) | The difference in stability between the two conformers. | Calculated using the equation: ΔG° = -RTlnK |
Experimental Protocols
A detailed experimental protocol for the variable temperature NMR analysis of this compound would typically involve the following steps:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at the desired low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing.
-
NMR Spectrometer Setup: A high-resolution NMR spectrometer equipped with a variable temperature probe is used. The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.
-
Room Temperature Spectrum: A proton NMR spectrum is acquired at ambient temperature (e.g., 25°C) to observe the time-averaged signal.
-
Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. Proton NMR spectra are recorded at several temperatures below the coalescence point to observe the resolved signals of the individual conformers. The system is allowed to equilibrate at each temperature before acquiring the spectrum.
-
Coalescence Temperature Determination: The temperature is carefully increased from the low-temperature range, and spectra are recorded at small temperature increments to accurately determine the coalescence temperature (Tc), the point at which the two distinct signals merge into a single broad peak.
-
Data Analysis: The chemical shifts (δ) and the integrated areas of the signals for each conformer are measured at various low temperatures. The chemical shift difference (Δν) at a temperature well below coalescence is determined. The rate constant at coalescence (kc) and the Gibbs free energy of activation (ΔG‡) are then calculated. The equilibrium constant (K) and the difference in Gibbs free energy (ΔG°) between the conformers are calculated from the integrated signal intensities at a specific low temperature.
Molecular Bonding
The bonding in this compound consists of single covalent bonds. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon atom. The key bonds to consider are:
-
C-C bonds: The butane backbone is formed by strong carbon-carbon single bonds. The central C2-C3 bond is of particular interest as rotation around this bond dictates the conformational landscape of the molecule.
-
C-H bonds: The methyl groups contain standard carbon-hydrogen single bonds.
-
C-Cl bonds: The carbon-chlorine bonds are polar covalent bonds due to the higher electronegativity of chlorine compared to carbon. This polarity contributes to the overall dipole moment of the molecule, which will differ between the anti and gauche conformers.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Conclusion
The molecular structure and bonding of this compound are characterized by the presence of conformational isomers, primarily the anti and gauche forms, which are in a dynamic equilibrium. Variable temperature NMR spectroscopy is a powerful technique for elucidating the energetic landscape of this interconversion. The data obtained from such studies provide valuable insights into the rotational barrier and the relative stabilities of the conformers, which are crucial for understanding the molecule's physical properties and reactivity. Further research to locate the primary publication of the variable temperature NMR data would allow for a complete quantitative analysis.
References
physical and chemical properties of 2,2,3,3-Tetrachlorobutane
An In-depth Technical Guide to 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₄H₆Cl₄) is a chlorinated hydrocarbon notable as a key intermediate in organic synthesis.[1] Its primary utility lies in its role as a precursor for 2,3-dichloro-1,3-butadiene, a monomer that is readily polymerizable.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and relevant safety information. The information is intended to serve as a technical resource for professionals in research and development.
Physical and Chemical Properties
This compound is a compound whose physical characteristics are influenced by its four chlorine atoms, which impart a degree of polarity and affect its intermolecular forces.[1] It has low solubility in water but is more soluble in organic solvents like hexane (B92381) and acetone.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₄ | [2][3] |
| Molecular Weight | 195.90 g/mol | [1][2] |
| CAS Number | 14499-87-7 | [1][2] |
| Density | 1.397 g/cm³ | [2] |
| Boiling Point | 166.7 °C at 760 mmHg | [2] |
| Flash Point | 50.4 °C | [2] |
| Vapor Pressure | 2.32 mmHg at 25°C | [2] |
| LogP | 3.374 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 195.919411 Da | [2][4] |
| Complexity | 74 | [2][3] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of butane (B89635) derivatives.
Photochemical Chlorination of 2,2,3-Trichlorobutane (B78562)
An established industrial method involves the liquid-phase chlorination of 2,2,3-trichlorobutane using chlorine gas under ultraviolet (UV) irradiation.[1]
Experimental Protocol:
-
Initiation: The process begins with the homolytic cleavage of chlorine molecules (Cl₂) into two chlorine radicals (Cl•) under UV light.[1]
-
Propagation: These highly reactive chlorine radicals abstract a hydrogen atom from the C-3 position of 2,2,3-trichlorobutane. This forms a trichlorobutyl radical, which then reacts with another Cl₂ molecule to yield this compound and a new chlorine radical.[1]
-
Reaction Conditions: The reaction is exothermic, and cooling is required to maintain an optimal temperature between 30°C and 50°C.[1]
-
Product Isolation: As the reaction progresses, this compound precipitates as white crystals. These can be separated from the unreacted liquid 2,2,3-trichlorobutane by filtration or centrifugation. The unreacted starting material can be recycled, allowing for total yields of up to 84%.[1]
References
Technical Guide: 2,2,3,3-Tetrachlorobutane (CAS No. 14499-87-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 14499-87-7, 2,2,3,3-tetrachlorobutane. The document is structured to serve as a detailed resource for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates available data on the compound's chemical and physical properties, outlines key synthetic methodologies with experimental details, and addresses the current landscape of its biological and toxicological profile. Notably, there is a significant lack of specific experimental data regarding the biological activity, signaling pathways, and toxicological endpoints for this compound in publicly accessible literature and databases. This guide highlights these data gaps to inform future research directions.
Chemical Identification and Properties
This compound is a chlorinated hydrocarbon.[1] Its core structure consists of a butane (B89635) backbone with four chlorine atoms attached to the second and third carbon atoms.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 14499-87-7 |
| Molecular Formula | C4H6Cl4 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C4H6Cl4/c1-3(5,6)4(2,7)8/h1-2H3 |
| InChIKey | WSPZFVOCHITLIY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C)(Cl)Cl)(Cl)Cl |
| PubChem CID | 26716 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 195.902 g/mol | [2][3] |
| Density | 1.397 g/cm³ | [2] |
| Boiling Point | 166.7 °C at 760 mmHg | [2] |
| Flash Point | 50.4 °C | [2] |
| Vapor Pressure | 2.32 mmHg at 25°C | [2] |
| Water Solubility | Low | [1] |
| LogP | 3.374 | [2] |
| Refractive Index | 1.481 | [2] |
Synthesis and Manufacturing
This compound is a synthetic compound primarily used as an intermediate in organic synthesis.[1] The main synthetic routes involve the chlorination of butane derivatives.
Photochemical Chlorination of 2,2,3-Trichlorobutane (B78562)
A prevalent industrial method for synthesizing this compound involves the liquid-phase photochemical chlorination of 2,2,3-trichlorobutane.[1] This process is a free-radical chain reaction initiated by ultraviolet (UV) light.
Experimental Protocol:
-
Initiation: The reaction is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV radiation.[1]
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the C-3 position of 2,2,3-trichlorobutane, forming hydrogen chloride (HCl) and a trichlorobutyl radical.
-
The trichlorobutyl radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction.[1]
-
-
Reaction Conditions: The reaction is typically carried out by bubbling chlorine gas through liquid 2,2,3-trichlorobutane under UV irradiation.[1] The process is exothermic, and cooling is necessary to maintain an optimal temperature range of 30°C to 50°C.[1]
-
Product Isolation: As the reaction progresses, this compound precipitates as white crystals.[1] These crystals can be separated from the unreacted liquid starting material by filtration or centrifugation.[1] The unreacted 2,2,3-trichlorobutane can be recycled, allowing for high overall yields of up to 84%.[1]
-
Purification: The crude solid product can be further purified by recrystallization from a suitable solvent.[1]
Two-Stage Addition Reaction from But-2-yne
Another synthetic route starts from but-2-yne and involves a two-stage chlorination process.[1]
Experimental Protocol:
-
First Stage: Chlorine is added across the triple bond of but-2-yne to form 2,3-dichloro-2-butene (B73511).
-
Second Stage: A subsequent addition of chlorine across the remaining double bond of 2,3-dichloro-2-butene yields this compound.[1]
Applications
The primary application of this compound is as a chemical intermediate for the synthesis of 2,3-dichlorobutadiene, a monomer used in the production of specialty polymers.[1]
Biological Activity and Signaling Pathways
A thorough review of scientific literature and chemical databases reveals a significant lack of information on the biological activity and associated signaling pathways of this compound. No studies detailing its mechanism of action, interaction with biological targets, or its effects on cellular signaling cascades have been identified. This represents a critical knowledge gap for a comprehensive risk assessment of the compound.
Toxicology and Safety Information
Specific toxicological data for this compound (CAS 14499-87-7) is largely unavailable in public databases.[4] Regulatory bodies such as the Australian Industrial Chemicals Introduction Scheme (AICIS) have noted that the chemical is not commercially active in Australia and has not been prioritized for in-depth evaluation.
General Toxicity of Chlorinated Hydrocarbons (as a class):
While no specific data exists for this compound, chlorinated hydrocarbons as a class are known to exhibit a range of toxic effects. It is crucial to note that the following information is general and may not be representative of the specific toxicological profile of this compound.
-
Absorption: Chlorinated hydrocarbons are generally well-absorbed through the gastrointestinal tract, skin, and via inhalation.
-
Distribution: They are typically lipid-soluble and can accumulate in fatty tissues with repeated exposure.
-
Metabolism and Excretion: Elimination can be slow, with compounds released from body stores over extended periods. Metabolism can sometimes lead to the generation of toxic byproducts.
-
Target Organs: The nervous system is a primary target, with potential for neurotoxic effects. Liver and kidney damage have also been observed with some compounds in this class.
Table 3: Safety and Hazard Summary (General)
| Hazard Type | Information |
| GHS Labeling | No data available for this compound. |
| Acute Toxicity | No specific data available. |
| Chronic Toxicity | No specific data available. |
| Carcinogenicity | No specific data available. |
| Mutagenicity | No specific data available. |
| Reproductive Toxicity | No specific data available. |
Handling Precautions:
Given the lack of safety data and its classification as a chlorinated hydrocarbon, prudent laboratory practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or fume hood.
Environmental Fate
There is a lack of specific experimental data on the environmental fate of this compound, including its persistence, degradation, bioaccumulation potential, and mobility in soil and water. General principles for chlorinated hydrocarbons suggest that they can be persistent in the environment.
Conclusion and Future Directions
This compound is a well-defined chemical intermediate with established synthetic routes. However, this technical guide highlights a significant deficit in the publicly available data regarding its biological activity, toxicological profile, and environmental fate. For a complete understanding of the potential risks and applications of this compound, further research is imperative. Key areas for future investigation include:
-
In vitro and in vivo toxicological studies to determine acute and chronic toxicity, mutagenicity, and carcinogenicity.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
-
Environmental fate studies to assess its persistence, degradation pathways, and potential for bioaccumulation.
-
Screening for biological activity to identify any potential therapeutic or adverse effects on biological systems.
This guide serves as a foundational document, summarizing the current state of knowledge and underscoring the need for comprehensive experimental evaluation of this compound.
References
A Technical Guide to the Theoretical Modeling of 2,2,3,3-Tetrachlorobutane Conformations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the conformational analysis of 2,2,3,3-tetrachlorobutane. Due to the high degree of steric hindrance and electrostatic interactions imparted by the vicinal tetrachlorination on the central C2-C3 bond, understanding the rotational energy landscape of this molecule is crucial for predicting its physical properties, reactivity, and potential interactions in a biological context. This document outlines a proposed computational workflow, discusses the expected conformational isomers, and presents illustrative data based on established principles of conformational analysis of halogenated alkanes. The methodologies and visualizations provided herein are intended to serve as a foundational resource for researchers engaging in the computational study of sterically crowded and electronically complex small molecules.
Introduction: Conformational Landscape of this compound
The conformational flexibility of a molecule is a critical determinant of its chemical and physical behavior. For alkanes, rotation around carbon-carbon single bonds gives rise to various spatial arrangements known as conformations. In the case of butane (B89635), the relative orientations of the two methyl groups define the primary conformations: anti, where the methyl groups are 180° apart, and gauche, where they are 60° apart. The transition states between these stable conformations are the higher-energy eclipsed forms.
The introduction of four bulky and electronegative chlorine atoms at the C2 and C3 positions of the butane backbone, as in this compound, drastically alters this conformational landscape. The primary factors influencing the stability of its conformers are:
-
Steric Hindrance: The large van der Waals radius of chlorine atoms leads to significant repulsive interactions, particularly in eclipsed conformations.
-
Torsional Strain: Repulsion between bonding electron pairs on adjacent carbon atoms destabilizes eclipsed conformations.
-
Electrostatic Interactions: The electronegative chlorine atoms create strong dipole moments. The repulsion between these dipoles will significantly influence the relative energies of the conformers.
The central C2-C3 bond is of primary interest for conformational analysis. Rotation around this bond will define the relative positioning of the two -C(CH₃)Cl₂ groups. The principal staggered conformations are the anti and gauche forms, analogous to butane.
Proposed Computational Methodology
In the absence of specific experimental data for this compound, a robust computational approach is necessary to model its conformational preferences. The following protocol outlines a widely accepted quantum chemical methodology for such analyses, based on practices for similarly halogenated and sterically hindered molecules.
Computational Workflow
The recommended workflow for the theoretical modeling of this compound conformations is a multi-step process involving initial conformational search, geometry optimization, and high-level single-point energy calculations.
Detailed Protocol
-
Initial Structure Generation and Conformational Search:
-
An initial 3D structure of this compound is built using molecular modeling software.
-
A relaxed potential energy surface (PES) scan is performed by systematically rotating the C1-C2-C3-C4 dihedral angle (or a related dihedral defining the C2-C3 rotation) in small increments (e.g., 10-15 degrees). At each step, the energy is minimized while keeping the dihedral angle constrained. This initial scan is typically done with a computationally less expensive method, such as a smaller basis set.
-
-
Geometry Optimization:
-
The stationary points (energy minima and maxima) identified from the PES scan are used as starting points for full geometry optimizations without any constraints.
-
A common and reliable level of theory for this step is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d).
-
-
Frequency Calculations and Energy Refinement:
-
Vibrational frequency calculations are performed on the optimized structures to characterize them as true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and other thermal corrections to the electronic energy.
-
To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory. A meta-hybrid GGA functional like M06-2X, which is known to perform well for non-covalent interactions, combined with a larger, augmented basis set like aug-cc-pVTZ, is recommended. Solvent effects can be included at this stage using a continuum solvation model like the Polarizable Continuum Model (PCM) if the behavior in solution is of interest.
-
Expected Conformations and Illustrative Data
Based on the principles of conformational analysis of substituted butanes, we can predict the key conformations for this compound. The primary rotational isomers will be the staggered anti and gauche conformations, and the eclipsed transition states.
The following tables summarize the expected quantitative data for the key conformations. Note: These values are illustrative and based on analogies with other halogenated alkanes. Actual calculated values will be highly dependent on the level of theory employed.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Expected Relative Energy (kcal/mol) | Notes |
| Anti | ~180° | 0.0 (Reference) | Expected to be the most stable due to minimized steric and electrostatic repulsion. |
| Gauche | ~60°, ~300° | 1.5 - 3.0 | Less stable than anti due to steric and dipolar repulsion between the -C(CH₃)Cl₂ groups. |
| Eclipsed 1 | ~120°, ~240° | 4.0 - 6.0 | Transition state between anti and gauche. Significant steric and torsional strain. |
| Eclipsed 2 | 0° | > 8.0 | Highest energy transition state. Severe steric and dipolar repulsion between the two -C(CH₃)Cl₂ groups. |
Table 2: Key Geometric Parameters (Illustrative)
| Parameter | Anti Conformation | Gauche Conformation |
| C2-C3 Bond Length (Å) | ~1.56 | ~1.57 |
| C1-C2-C3 Angle (°) | ~112 | ~113 |
| C-Cl Bond Length (Å) | ~1.78 | ~1.78 |
Conclusion
The theoretical modeling of this compound conformations presents a challenging yet important case study in computational chemistry. The high degree of substitution necessitates the use of accurate quantum chemical methods to properly account for the complex interplay of steric and electronic effects. The proposed workflow, utilizing DFT for geometry optimizations and frequency calculations followed by higher-level single-point energy calculations, provides a robust framework for elucidating the conformational preferences and rotational barriers of this molecule. The insights gained from such studies are invaluable for understanding the fundamental properties of highly halogenated alkanes and can inform their application in various scientific and industrial contexts, including as intermediates in organic synthesis and as model systems in drug design. Future experimental work, such as variable-temperature NMR spectroscopy, would be highly beneficial to validate and refine these theoretical models.
Spectroscopic Data for 2,2,3,3-Tetrachlorobutane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,3-tetrachlorobutane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key spectroscopic data, details experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound
| Parameter | Value/Description |
| Solvent | CDCl₃ (typical) |
| Temperature | 25 °C |
| Chemical Shift (δ) | A single sharp singlet is observed.[1][2] |
| Integration | Corresponds to all 6 equivalent protons. |
| Multiplicity | Singlet (s) |
| Coupling Constants (J) | Not applicable. |
| Temperature | -50 °C |
| Chemical Shift (δ) | Two singlets of unequal intensity are observed.[1] |
| Interpretation | At 25 °C, rapid rotation around the central C-C bond averages the chemical environments of the two methyl groups, resulting in a single signal. At -50 °C, this rotation is restricted, leading to the observation of distinct signals for the anti and gauche conformers.[1][2] |
Table 2: ¹³C NMR Spectral Data for this compound
| Parameter | Value/Description |
| Solvent | CDCl₃ (typical) |
| Chemical Shift (δ) | Two distinct signals are expected. |
| Signal 1 (C1, C4) | Estimated in the range of 25-45 ppm (methyl carbons). |
| Signal 2 (C2, C3) | Estimated in the range of 80-100 ppm (quaternary carbons bonded to two chlorine atoms). |
| Interpretation | The symmetrical nature of the molecule results in two chemically equivalent methyl carbons (C1 and C4) and two chemically equivalent quaternary carbons (C2 and C3). |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2950-2850 | C-H (alkane) stretch | Medium to Strong |
| 1470-1450 | C-H bend (alkane) | Medium |
| 850-550 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Comments |
| 194, 196, 198, 200 | [C₄H₆Cl₄]⁺˙ (Molecular Ion) | The isotopic pattern for four chlorine atoms will be a key diagnostic feature. The relative intensities will follow the natural abundance of ³⁵Cl and ³⁷Cl. |
| 159, 161, 163 | [C₄H₆Cl₃]⁺ | Loss of a chlorine radical. The isotopic pattern for three chlorine atoms will be observed. |
| 124, 126 | [C₄H₆Cl₂]⁺˙ | Loss of two chlorine radicals. The isotopic pattern for two chlorine atoms will be observed. |
| 97, 99 | [C₂H₃Cl₂]⁺ | Cleavage of the central C-C bond. The isotopic pattern for two chlorine atoms will be observed. |
| 62, 64 | [C₂H₃Cl]⁺˙ | Further fragmentation with loss of a chlorine radical. The isotopic pattern for one chlorine atom will be observed. |
| 41 | [C₃H₅]⁺ | A common fragment in the mass spectra of aliphatic compounds. |
| 27 | [C₂H₃]⁺ | A common fragment in the mass spectra of aliphatic compounds. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For signal-to-noise improvement, 8-16 scans are typically acquired.
-
For low-temperature experiments, the sample is cooled to the desired temperature (e.g., -50 °C) using a variable temperature unit, and the spectrum is acquired after thermal equilibration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, a solution of the compound in a volatile solvent (e.g., dichloromethane) can be deposited on a single salt plate, and the spectrum is recorded after the solvent has evaporated.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates (or the empty sample compartment) is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (typically at a concentration of 10-100 µg/mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap mass analyzer) is used.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C. A small volume of the sample solution (e.g., 1 µL) is injected.
-
Column: A nonpolar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm i.d. column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, the oven temperature could be held at 50 °C for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scans a mass-to-charge (m/z) range of, for example, 40-300 amu.
-
Transfer Line Temperature: Maintained at a temperature (e.g., 280 °C) to prevent condensation of the analyte.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and analyzed for its molecular ion and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Genesis of a Chlorinated Butane: An In-Depth Technical Guide to the Discovery and Synthesis of 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2,2,3,3-tetrachlorobutane synthesis. It delves into the key synthetic methodologies, presenting detailed experimental protocols for the core reactions. Quantitative data from various synthesis routes are summarized and compared in structured tables, offering a clear perspective on the efficiency and conditions of each method. Furthermore, this guide visualizes the logical progression of synthetic pathways and experimental workflows using Graphviz (DOT language), providing an accessible and in-depth resource for researchers and professionals in the field of organic chemistry and drug development.
Introduction
This compound, a halogenated hydrocarbon with the chemical formula C₄H₆Cl₄, has been a subject of interest in organic synthesis primarily as a precursor and intermediate. Its discovery and the development of its synthesis are rooted in the broader history of chlorinated hydrocarbons, which saw significant advancements in the 19th century. Early pioneers in organic chemistry, such as the British chemist Edward Frankland, who first synthesized butane (B89635) in 1849, laid the groundwork for the exploration of such compounds. While the exact first synthesis of this compound is not definitively documented in readily available historical records, its development is intrinsically linked to the advancement of chlorination techniques applied to butane and its derivatives.
This guide will explore the primary and most significant methods for the synthesis of this compound, providing detailed experimental protocols, quantitative data for comparison, and logical diagrams to illustrate the synthetic pathways.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several distinct pathways. The most prominent and historically significant methods include:
-
Photochemical Chlorination of 2,2,3-Trichlorobutane (B78562): An industrially relevant method involving the substitution of a hydrogen atom with chlorine under UV irradiation.
-
Additive Chlorination of But-2-yne: A direct approach where chlorine is added across the triple bond of but-2-yne.
-
Reductive Coupling of 1,1,1-Trichloroethane (B11378): A method involving the catalytic hydrogenation of 1,1,1-trichloroethane in an alkaline medium.
The following sections will provide a detailed examination of each of these core methodologies.
Data Presentation: A Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound depends on various factors, including desired yield, available starting materials, and reaction conditions. The following tables summarize the key quantitative data for the primary synthesis methods.
| Parameter | Photochemical Chlorination of 2,2,3-Trichlorobutane | Additive Chlorination of But-2-yne | Reductive Coupling of 1,1,1-Trichloroethane |
| Starting Material | 2,2,3-Trichlorobutane | But-2-yne | 1,1,1-Trichloroethane |
| Reagents | Chlorine (Cl₂) | Chlorine (Cl₂) | Hydrogen (H₂), Catalyst (e.g., Palladium), Base (e.g., aqueous ammonia) |
| Typical Yield | Up to 84%[1] | Moderate to High | ~50% (based on reacted 1,1,1-trichloroethane) |
| Reaction Temperature | 30-50 °C[2] | Varies (often room temperature or below) | Ambient Temperature |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Catalyst | None (UV light initiated) | Often uncatalyzed or with Lewis acids | Palladium on a support (e.g., carbon) |
| Reaction Time | Several hours (e.g., 3 hours)[2] | Varies | 5-20 hours |
| Key Side Products | Higher chlorinated butanes | 2,3-Dichloro-2-butene (B73511) (intermediate), other chlorinated isomers | 1,1-Dichloroethane, ethane, cis-2-butene, 2-butyne[3] |
Table 1: Comparative summary of key synthesis routes for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.
Photochemical Chlorination of 2,2,3-Trichlorobutane
This method is a well-established industrial process for the synthesis of this compound.[1]
Materials:
-
2,2,3-Trichlorobutane
-
Chlorine gas
-
Reaction vessel equipped with a gas inlet, stirrer, thermometer, reflux condenser, and a UV lamp (e.g., mercury vapor lamp)
-
Cooling bath (e.g., ice-water)
-
Filtration apparatus (e.g., Büchner funnel)
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with a known quantity of liquid 2,2,3-trichlorobutane.
-
Initiate stirring and begin cooling the vessel to maintain the desired reaction temperature (typically between 30-50 °C).[2]
-
Turn on the UV lamp to initiate the photochemical reaction.
-
Introduce chlorine gas into the liquid 2,2,3-trichlorobutane through the gas inlet at a controlled rate. The introduction of chlorine will cause the solution to turn yellow.
-
The reaction is initiated by the UV light, which is indicated by the evolution of hydrogen chloride gas and a temperature increase. The solution will decolorize as the reaction proceeds.[2]
-
Continue the introduction of chlorine gas for a predetermined time (e.g., 3 hours) or until the desired conversion is achieved. As the reaction progresses, this compound will precipitate as white crystals.[2]
-
Upon completion, stop the chlorine flow and turn off the UV lamp.
-
Cool the reaction mixture and collect the precipitated this compound crystals by filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., the unreacted 2,2,3-trichlorobutane from the filtrate) to remove impurities.
-
The filtrate, containing unreacted 2,2,3-trichlorobutane, can be subjected to distillation to recover the starting material and isolate any dissolved product. The unreacted starting material can be recycled, leading to high overall yields.[1]
Additive Chlorination of But-2-yne
This method involves the direct addition of chlorine to but-2-yne. The reaction proceeds in a stepwise manner, first forming 2,3-dichloro-2-butene, which is then further chlorinated to this compound.[4]
Materials:
-
But-2-yne
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
-
Reaction vessel with a gas inlet, stirrer, and cooling capabilities
Procedure:
-
Dissolve but-2-yne in an inert solvent in the reaction vessel.
-
Cool the solution to the desired reaction temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.
-
Slowly bubble chlorine gas through the stirred solution.
-
The reaction progress can be monitored by observing the disappearance of the but-2-yne starting material (e.g., by GC analysis).
-
Initially, 2,3-dichloro-2-butene will be formed. Continued chlorination will lead to the desired this compound.[4]
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain pure this compound crystals.
Reductive Coupling of 1,1,1-Trichloroethane
This method utilizes the catalytic hydrogenation of 1,1,1-trichloroethane in an alkaline medium to produce this compound.
Materials:
-
1,1,1-Trichloroethane
-
Hydrogen gas
-
Palladium-on-carbon catalyst (Pd/C)
-
Aqueous ammonia (B1221849) or other suitable base
-
Reaction vessel suitable for hydrogenation (e.g., a Parr hydrogenator)
-
Solvent (e.g., water)
Procedure:
-
In a reaction vessel, prepare a mixture of 1,1,1-trichloroethane, water, and the palladium-on-carbon catalyst.
-
Add aqueous ammonia to make the solution alkaline.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the mixture vigorously at ambient temperature for a period of 5 to 20 hours.
-
After the reaction period, vent the hydrogen gas and open the vessel.
-
Filter the reaction mixture to remove the catalyst.
-
The organic layer is separated from the aqueous layer.
-
The organic layer is dried (e.g., over anhydrous sodium sulfate).
-
Any unreacted starting material can be removed by evaporation.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent like methanol.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key synthetic pathways and their logical relationships.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2,2,3,3-tetrachlorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from known degradation pathways of structurally similar chlorinated aliphatic hydrocarbons.
Chemical and Physical Properties
This compound (C₄H₆Cl₄) is a chlorinated hydrocarbon with a molecular weight of 195.90 g/mol .[1][2] Its structure is characterized by a butane (B89635) backbone with four chlorine atoms attached to the second and third carbon atoms.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₄ | [1][2] |
| Molecular Weight | 195.90 g/mol | [1][2] |
| CAS Number | 14499-87-7 | [1][2] |
| Boiling Point | 166.7 °C at 760 mmHg | [2] |
| Density | 1.397 g/cm³ | [2] |
| Vapor Pressure | 2.32 mmHg at 25°C | [2] |
| Flash Point | 50.4 °C | [2] |
| LogP | 3.374 | [2] |
| Water Solubility | Low (inferred from hydrophobic structure) |
Stability of this compound
Chlorinated alkanes are generally characterized by high chemical and thermal stability.[3] The stability of this compound is attributed to the strong carbon-chlorine bonds. However, it is susceptible to degradation under specific environmental and chemical conditions.
Table 2: Estimated Stability of this compound under Various Conditions
| Condition | Stability | Estimated Half-life | Notes |
| Hydrolysis | Stable at neutral pH and ambient temperature. | Long (months to years) | The rate of hydrolysis is dependent on the C-Cl bond strength.[4] |
| Aqueous Photolysis | Susceptible to degradation by UV light. | Hours to days | The presence of photosensitizers like dissolved organic matter can accelerate degradation.[5][6] |
| Thermal Decomposition | Decomposes at elevated temperatures. | Temperature-dependent | The decomposition temperature for many hazardous organic compounds is above 200°C.[7][8] |
| Aerobic Biodegradation | Recalcitrant, but may be co-metabolized. | Slow (weeks to months) | Requires the presence of specific microbial consortia and primary substrates. |
| Anaerobic Biodegradation | Susceptible to reductive dechlorination. | Slower than aerobic (months to years) | Can be a significant pathway in anoxic environments. |
Degradation Pathways
This compound can undergo degradation through several pathways, including chemical, thermal, photochemical, and biological processes.
Chemical Degradation
3.1.1. Dehydrochlorination with Alcoholic Potassium Hydroxide (B78521)
In the presence of a strong base in an alcoholic solvent, such as potassium hydroxide in ethanol, this compound is expected to undergo dehydrochlorination. This elimination reaction involves the removal of hydrogen chloride (HCl) to form unsaturated compounds. Due to the structure of this compound, a double elimination is possible, leading to the formation of but-2-yne.
References
- 1. 2,2,3,3,-Tetrachlorobutane | C4H6Cl4 | CID 26716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Isolation of Pseudomonas aromaticivorans sp. nov from a hydrocarbon-contaminated groundwater capable of degrading benzene-, toluene-, m- and p-xylene under microaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
Thermal Decomposition Characteristics of 2,2,3,3-Tetrachlorobutane: A Technical Guide
Introduction
2,2,3,3-Tetrachlorobutane is a halogenated hydrocarbon of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting environmental fate, and optimizing industrial processes where it might be subjected to elevated temperatures. The thermal decomposition of chlorinated alkanes typically proceeds via dehydrochlorination, a process involving the elimination of hydrogen chloride (HCl) to form unsaturated compounds. In the case of polychlorinated butanes, this process can be complex, leading to a variety of products.
This technical guide provides a comprehensive overview of the expected thermal decomposition characteristics of this compound. It outlines the probable decomposition pathways, summarizes anticipated quantitative data in a structured format, details a generalized experimental protocol for studying its pyrolysis, and includes visualizations of the proposed mechanisms and experimental workflow.
Proposed Thermal Decomposition Pathways
The primary thermal decomposition mechanism for aliphatic chlorinated hydrocarbons is dehydrochlorination, which involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form an alkene and hydrogen chloride. For this compound, two successive dehydrochlorination steps are plausible.
Step 1: First Dehydrochlorination
The initial step is expected to be the elimination of one molecule of HCl to form a dichlorobutene (B78561) isomer. Given the structure of this compound, the most likely product of the first dehydrochlorination is 2,3-dichloro-2-butene (B73511).
Step 2: Second Dehydrochlorination
The resulting 2,3-dichloro-2-butene can then undergo a second dehydrochlorination. This step would eliminate another molecule of HCl to yield a dichlorobutadiene. The likely product from this step is 2,3-dichlorobuta-1,3-diene.
In addition to dehydrochlorination, at higher temperatures, C-C bond cleavage may occur, leading to the formation of smaller chlorinated and non-chlorinated hydrocarbons through free-radical mechanisms.
Below is a diagram illustrating the proposed primary decomposition pathway.
Caption: Proposed primary thermal decomposition pathway of this compound.
Anticipated Quantitative Data
Due to the absence of specific experimental studies on this compound, the following table presents hypothetical yet plausible quantitative data based on studies of similar compounds like 2-chlorobutane (B165301).[1][2][3][4] The decomposition of 2-chlorobutane to 2-butene (B3427860) and HCl has been observed to start at temperatures as low as 180°C, particularly in the presence of alkali materials.[1][2][3][4] It is anticipated that the increased chlorination in this compound would influence its decomposition temperature and product distribution.
| Parameter | Anticipated Value/Range | Conditions | Notes |
| Decomposition Onset Temperature | 200 - 350 °C | Inert Atmosphere (e.g., N2, Ar) | The presence of multiple chlorine atoms may affect C-H and C-Cl bond strengths, influencing the onset temperature. |
| Major Gaseous Products | Hydrogen Chloride (HCl) | Pyrolysis Conditions | HCl is the expected primary gaseous by-product of dehydrochlorination. |
| Major Organic Products | 2,3-Dichloro-2-butene, 2,3-Dichlorobuta-1,3-diene | Lower to Moderate Temperatures | These are the expected products from successive dehydrochlorination reactions. |
| Minor Organic Products | Smaller chlorinated and non-chlorinated hydrocarbons | Higher Temperatures (>400 °C) | Products resulting from C-C bond scission and subsequent radical reactions. |
| Effect of Catalysts | Lower decomposition temperature | Presence of alkali (e.g., Na2CO3, CaCO3) or metal oxides | Catalysts can significantly promote dehydrochlorination at lower temperatures.[1][2][3][4] |
Experimental Protocols
A detailed experimental protocol to investigate the thermal decomposition of this compound would typically involve a pyrolysis reactor setup coupled with analytical instrumentation for product identification and quantification.
Objective: To determine the decomposition temperature, identify the major and minor products, and elucidate the decomposition pathways of this compound.
Apparatus:
-
Pyrolysis Reactor: A fixed-bed or tubular flow reactor made of an inert material such as quartz.
-
Temperature Control: A programmable furnace capable of maintaining a stable temperature profile.
-
Gas Delivery System: Mass flow controllers to regulate the flow of an inert carrier gas (e.g., nitrogen, argon).
-
Sample Introduction System: A system to introduce a controlled amount of this compound into the reactor (e.g., a syringe pump for liquid samples or a vaporizer).
-
Product Trapping System: A series of cold traps (e.g., using liquid nitrogen) to collect condensable products.
-
Analytical Instruments:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for the separation and identification of volatile organic compounds.
-
Fourier-Transform Infrared Spectrometer (FTIR) for the analysis of gaseous products, particularly HCl.
-
X-ray Diffraction (XRD) if solid catalysts or sorbents are used to analyze their transformation.
-
Procedure:
-
System Preparation: The pyrolysis reactor is placed inside the furnace and purged with an inert gas to remove any air and moisture.
-
Temperature Setting: The furnace is heated to the desired decomposition temperature and allowed to stabilize.
-
Sample Introduction: A known flow rate of this compound, diluted in the inert carrier gas, is introduced into the pre-heated reactor.
-
Pyrolysis: The compound undergoes thermal decomposition as it passes through the hot zone of the reactor.
-
Product Collection and Analysis:
-
The effluent gas stream from the reactor is passed through the cold traps to condense the liquid products.
-
A portion of the non-condensable gas is directed to the FTIR for real-time analysis of HCl and other gaseous products.
-
The collected liquid products are analyzed by GC-MS to identify and quantify the various organic compounds formed.
-
-
Data Collection: Experiments are repeated at various temperatures to study the effect of temperature on product distribution.
Caption: A typical experimental workflow for studying the pyrolysis of this compound.
Conclusion
While direct experimental data for the thermal decomposition of this compound is scarce, a theoretical framework based on the behavior of analogous chlorinated alkanes provides valuable insights. The primary decomposition pathway is anticipated to be a two-step dehydrochlorination process, yielding 2,3-dichloro-2-butene and subsequently 2,3-dichlorobuta-1,3-diene, with the concurrent evolution of hydrogen chloride. At higher temperatures, C-C bond scission and the formation of a more complex product mixture are expected. The provided experimental protocol offers a robust methodology for future studies to validate these hypotheses and to generate specific quantitative data on the thermal decomposition characteristics of this compound. Such data will be invaluable for researchers and professionals working with this compound in various scientific and industrial applications.
References
Solubility Profile of 2,2,3,3-Tetrachlorobutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3-tetrachlorobutane in various organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the fundamental principle of "like dissolves like."[1][2][3][4][5] Furthermore, it details a standardized experimental protocol for the quantitative determination of solubility, which can be adapted for this compound. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are handling or considering the use of this compound.
Introduction
This compound (C₄H₆Cl₄) is a halogenated hydrocarbon with a molecular weight of 195.90 g/mol .[6][7] It serves as a significant intermediate in organic synthesis.[8] A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes. This guide summarizes the expected qualitative solubility of this compound and provides a general methodology for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆Cl₄ |
| Molecular Weight | 195.90 g/mol [6][7] |
| Boiling Point | 166.7 °C at 760 mmHg[6] |
| Density | 1.397 g/cm³[6] |
| LogP | 3.374[6] |
| Hydrogen Bond Donor Count | 0[6] |
| Hydrogen Bond Acceptor Count | 0[6] |
Solubility Data
No specific quantitative solubility data for this compound in organic solvents was found in a comprehensive search of scientific literature and chemical databases. However, based on its chemical structure and the "like dissolves like" principle, a qualitative solubility profile can be predicted.[1][2][3][4][5] As a chlorinated hydrocarbon, it is expected to have low solubility in water due to its hydrophobic nature and be more soluble in organic solvents.[8]
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | "Like dissolves like": Both are non-polar hydrocarbons. |
| Toluene | Non-polar (aromatic) | High | Similar non-polar characteristics. |
| Diethyl Ether | Weakly polar | Moderate to High | Can dissolve many non-polar and some polar compounds. |
| Acetone | Polar aprotic | Moderate | Generally a good solvent for many organic compounds.[8] |
| Ethanol | Polar protic | Low to Moderate | The polarity of the hydroxyl group may limit the solubility of the non-polar solute. |
| Methanol | Polar protic | Low | Higher polarity than ethanol, likely resulting in lower solubility. |
| Water | Polar protic | Very Low | "Like dissolves like": The non-polar solute is immiscible with the highly polar solvent.[8] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[9][10][11]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to achieve saturation.[12]
-
-
Sample Separation:
-
After equilibration, allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the mixture.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Analyze the diluted solution using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the logical relationships in solubility determination and a general experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,2,3,3,-Tetrachlorobutane | C4H6Cl4 | CID 26716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|C4H6Cl4|CAS 14499-87-7 [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. oecd.org [oecd.org]
Methodological & Application
Application Note and Protocol: Synthesis of 2,2,3,3-Tetrachlorobutane from 2,2,3-Trichlorobutane via Free-Radical Chlorination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,2,3,3-tetrachlorobutane, a polychlorinated alkane, through the free-radical chlorination of 2,2,3-trichlorobutane (B78562). The described method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This approach offers a controlled and effective means of synthesizing the target compound, which can serve as a building block in the development of novel chemical entities. This application note includes a comprehensive experimental protocol, tabulated data for expected outcomes, and a visual representation of the experimental workflow.
Introduction
Polychlorinated alkanes are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. The synthesis of vicinal tetrachloroalkanes, such as this compound, presents a unique synthetic challenge due to the potential for multiple side reactions and the need for regioselective chlorination. Free-radical halogenation is a fundamental transformation for the functionalization of alkanes.[1] While direct chlorination with chlorine gas can be difficult to control, the use of sulfuryl chloride in combination with a radical initiator provides a more manageable and safer laboratory-scale alternative.[2][3]
This protocol details the conversion of 2,2,3-trichlorobutane to this compound. The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of AIBN.[3] The resulting radicals abstract a hydrogen atom from the C3 position of 2,2,3-trichlorobutane, followed by reaction with sulfuryl chloride to yield the desired product. While free-radical chlorination can sometimes lack selectivity, the substitution at the tertiary C-H bond is generally favored over primary C-H bonds.[4][5]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2,2,3-Trichlorobutane (≥98% purity)
-
Sulfuryl chloride (SO₂Cl₂, ≥99% purity)
-
Azobisisobutyronitrile (AIBN, ≥98% purity)
-
Carbon tetrachloride (CCl₄, anhydrous, ≥99.5% purity)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
Gas chromatography-mass spectrometry (GC-MS) instrument for analysis
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Carbon tetrachloride is a toxic and carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The reaction generates gaseous byproducts (SO₂ and HCl), which are toxic and corrosive. The reaction setup must include a gas trap.
Reaction Setup and Procedure
-
A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution), and a dropping funnel is assembled and dried thoroughly.
-
The system is flushed with an inert gas (nitrogen or argon).
-
2,2,3-trichlorobutane (e.g., 16.15 g, 0.1 mol) is dissolved in anhydrous carbon tetrachloride (100 mL) in the reaction flask.
-
AIBN (e.g., 0.164 g, 1 mol%) is added to the flask.
-
The mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring.
-
Sulfuryl chloride (e.g., 14.85 g, 0.11 mol, 1.1 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes.
-
The reaction mixture is maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by GC-MS analysis of aliquots.
-
After the reaction is complete, the mixture is cooled to room temperature.
Work-up and Purification
-
The cooled reaction mixture is slowly and carefully poured into a separatory funnel containing 100 mL of cold water to quench any unreacted sulfuryl chloride.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (B109758) (2 x 30 mL).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts, followed by washing with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to isolate this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 2,2,3-Trichlorobutane | 16.15 g (0.1 mol) | Starting material |
| Sulfonyl Chloride | 14.85 g (0.11 mol) | 1.1 equivalents |
| AIBN | 0.164 g (0.001 mol) | 1 mol% catalyst |
| Product | ||
| Theoretical Yield of this compound | 19.59 g | Based on 100% conversion of the limiting reagent |
| Experimental Results | ||
| Actual Yield | 14.69 g | Assuming a 75% yield |
| Product Purity (post-distillation) | >98% | Determined by GC-MS analysis |
| Physical Properties | ||
| Molecular Weight of Product | 195.88 g/mol | |
| Appearance | Colorless liquid |
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from 2,2,3-trichlorobutane using sulfuryl chloride and AIBN. This procedure is well-suited for laboratory-scale synthesis and offers a safer alternative to using elemental chlorine. The purification by fractional distillation is crucial for obtaining a high-purity product. This synthetic route provides access to a potentially valuable building block for further chemical exploration and drug development.
References
Application Notes: Photochemical Chlorination of Butane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical chlorination of butane (B89635) and its derivatives. This classic free-radical substitution reaction is a fundamental process in organic chemistry for the functionalization of alkanes. While it can lead to a mixture of products, understanding the principles of regioselectivity allows for a degree of control over the outcome. The resulting chlorobutanes are versatile intermediates, serving as alkylating agents and precursors in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).
Introduction to Photochemical Chlorination
Photochemical chlorination is a process where alkanes react with chlorine in the presence of ultraviolet (UV) light to form alkyl chlorides.[1][2] The reaction proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1] The energy from UV light is necessary to initiate the reaction by breaking the Cl-Cl bond, a process known as homolytic cleavage, to generate highly reactive chlorine radicals.[2]
-
Initiation: A chlorine molecule absorbs UV light, causing the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•).
-
Propagation: This is a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. Second, this butyl radical abstracts a chlorine atom from another chlorine molecule (Cl₂), yielding a chlorobutane product and regenerating a chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction ceases when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, a butyl radical and a chlorine radical forming chlorobutane, or two butyl radicals combining to form octane.
Regioselectivity in Butane Chlorination
The chlorination of butane and its derivatives can yield a mixture of isomeric products. The distribution of these products is not random but is governed by two primary factors: the statistical probability of hydrogen abstraction and the relative stability of the resulting free radical intermediate.[3]
-
Statistical Factor: This relates to the number of each type of hydrogen atom available for abstraction. For example, n-butane has six primary (1°) hydrogens on its terminal carbons and four secondary (2°) hydrogens on its internal carbons. Statistically, this 6:4 (or 3:2) ratio would favor the formation of 1-chlorobutane (B31608).[4][5]
-
Energetic Factor (Radical Stability): The stability of the free radical formed during the propagation step is a crucial determinant. The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°). This is because alkyl groups are electron-donating and help stabilize the electron-deficient carbon radical through hyperconjugation. The abstraction of a hydrogen atom that leads to a more stable radical will have a lower activation energy and thus proceed at a faster rate.[3]
In the case of n-butane, the formation of a secondary radical is energetically more favorable than a primary radical.[5] This energetic preference for forming the more stable secondary radical outweighs the statistical advantage of having more primary hydrogens. Consequently, 2-chlorobutane (B165301) is the major product.[4][6] This principle also applies to branched derivatives like isobutane (B21531) (2-methylpropane) and 2-methylbutane.[7]
Applications in Pharmaceutical Synthesis
Chlorinated butanes are valuable building blocks in the pharmaceutical industry. They are primarily used as:
-
Alkylating Agents: To introduce a butyl group into a target molecule. This is a common strategy in drug design to modify a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Chemical Intermediates: For the synthesis of other important reagents. A prime example is the synthesis of n-butyllithium (n-BuLi), a powerful base and nucleophile in organic synthesis, from 1-chlorobutane.[8]
A practical application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. For instance, the synthesis of Butalbital involves an alkylation step where an isobutyl group is added to a malonic ester. While the protocol often uses isobutyl bromide, 1-chlorobutane can be employed in similar nucleophilic substitution reactions to achieve the same transformation.
Data Presentation
The product distribution from the chlorination of various butane derivatives is summarized below. These ratios highlight the interplay between statistical probability and radical stability.
Table 1: Monochlorination Product Distribution for n-Butane
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Observed Product Distribution (approx.) |
| 1-Chlorobutane | Primary (1°) | 6 | 28% |
| 2-Chlorobutane | Secondary (2°) | 4 | 72% |
| Data sourced from experimental results where the energetic factor of secondary radical stability is dominant.[4] |
Table 2: Monochlorination Product Distribution for Isobutane (2-Methylpropane)
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Observed Product Distribution (approx.) |
| Isobutyl chloride (1-chloro-2-methylpropane) | Primary (1°) | 9 | 63% |
| tert-Butyl chloride (2-chloro-2-methylpropane) | Tertiary (3°) | 1 | 37% |
| Note: Some sources report different ratios, highlighting the sensitivity of the reaction to conditions. The greater number of primary hydrogens leads to a significant amount of the primary chloride, despite the higher stability of the tertiary radical. |
Table 3: Monochlorination Product Distribution for 2-Methylbutane
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Observed Product Distribution (approx.) |
| 2-Chloro-2-methylbutane | Tertiary (3°) | 1 | 22% |
| 2-Chloro-3-methylbutane | Secondary (2°) | 2 | 33% |
| 1-Chloro-2-methylbutane | Primary (1°) | 6 | 30% |
| 1-Chloro-3-methylbutane | Primary (1°) | 3 | 15% |
| Data demonstrates that while the tertiary chloride is formed, the secondary chloride is the major product due to a combination of statistical factors and reactivity.[7] |
Table 4: Dichlorination Product Distribution for 1-Chlorobutane
| Product | Position of Chlorination | Observed Product Distribution (approx.) |
| 1,3-Dichlorobutane | C3 | 46.3% |
| 1,4-Dichlorobutane | C4 | 25.0% |
| 1,2-Dichlorobutane | C2 | 22.9% |
| 1,1-Dichlorobutane | C1 | 5.8% |
| The reactivity of hydrogens in 1-chlorobutane is influenced by the electron-withdrawing effect of the existing chlorine atom, which deactivates nearby positions (especially C1 and C2).[9] |
Experimental Protocols
Protocol 1: General Photochemical Chlorination of n-Butane
This protocol describes a general laboratory setup for the direct photochemical chlorination of n-butane using chlorine gas.
Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials:
-
n-Butane gas
-
Chlorine gas
-
A quartz or borosilicate glass reaction vessel equipped with a gas inlet, a condenser, and a gas outlet.
-
A UV lamp (e.g., medium-pressure mercury vapor lamp)
-
Gas flow meters
-
A cold trap (e.g., dry ice/acetone bath) to condense the products
-
A gas scrubbing system (e.g., sodium hydroxide (B78521) solution) for the outlet gas stream
Procedure:
-
Apparatus Setup: Assemble the reaction vessel in the fume hood. Connect the gas inlet tubes to the n-butane and chlorine gas cylinders via flow meters. Attach a condenser cooled with cold water to the top of the vessel. Connect the condenser outlet to a cold trap followed by a gas scrubber.
-
Inert Atmosphere: Purge the entire system with an inert gas like nitrogen or argon to remove any oxygen, which can act as a radical inhibitor.
-
Reactant Introduction: Cool the reaction vessel to a low temperature (e.g., 0°C) to liquefy the incoming butane. Start a slow, controlled flow of n-butane gas into the vessel until a desired amount of liquid butane has condensed.
-
Initiation: Position the UV lamp a safe and consistent distance from the reaction vessel. Turn on the lamp to begin irradiation.
-
Chlorination: Slowly introduce chlorine gas into the reaction vessel at a controlled rate. The molar ratio of butane to chlorine should be kept high to favor monochlorination and reduce the formation of polychlorinated products.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the yellow-green color of chlorine gas. The reaction is exothermic; maintain the desired temperature using an external cooling bath.
-
Product Collection: After the desired reaction time, stop the flow of chlorine and turn off the UV lamp. Allow any unreacted butane to slowly evaporate and pass through the scrubber. The chlorinated butane products will remain in the cold trap.
-
Workup and Analysis:
-
Carefully bring the cold trap to room temperature.
-
Wash the collected liquid product with a dilute sodium bicarbonate solution to neutralize any dissolved HCl, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the relative abundance of 1-chlorobutane and 2-chlorobutane.
-
Protocol 2: Synthesis of a Barbiturate Precursor using a Butyl Halide
This protocol demonstrates the application of a butyl halide as an alkylating agent in the synthesis of a precursor for the drug Butalbital. This exemplifies how chlorobutane derivatives are used in pharmaceutical manufacturing.
Step 1: Synthesis of 2-isobutyl-2-allyl diethyl malonate
-
Setup: In a reaction vessel under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol (B145695).
-
Addition: Cool the solution and add 2-allyl diethyl malonate dropwise with stirring.
-
Alkylation: Increase the temperature to 30°C and add isobutyl bromide (or 1-chlorobutane, though reaction times may be longer) dropwise. Maintain the reaction at 30°C for approximately 22 hours.
-
Workup: After the reaction is complete, remove the ethanol by distillation under reduced pressure. Dissolve the residue in water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers and dry them over anhydrous magnesium sulfate. The solvent is then removed to yield the crude dialkylated malonate, which can be used in the next step.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these notes.
Caption: Free-radical chain mechanism for the chlorination of n-butane.
Caption: General experimental workflow for photochemical chlorination.
Caption: Factors influencing regioselectivity in n-butane chlorination.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - What is the major product on chlorination of 2-methylbutane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]
- 9. Chlorination of 1-chlorobutane [sas.upenn.edu]
Application Notes and Protocols: Synthesis of 2,3-Dichlorobutadiene from 1,2,3,4-Tetrachlorobutane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Synthesis of 2,3-Dichlorobutadiene, a Valuable Intermediate
Introduction
2,3-Dichlorobuta-1,3-diene is a chlorinated derivative of butadiene that serves as a crucial monomer in the production of specialized neoprene rubbers and as a precursor for the synthesis of 2,3-diarylbutadienes.[1][2] Its utility in polymer chemistry and organic synthesis makes a comprehensive understanding of its preparation essential for researchers in materials science and drug development.
Important Note on Precursor Selection: The established and industrially practiced synthesis of 2,3-dichlorobutadiene involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) .[1][3][4][5] The use of 2,2,3,3-tetrachlorobutane as a direct precursor for 2,3-dichlorobutadiene is not a documented synthetic route. Chemical literature indicates that the dehalogenation of this compound typically yields 2-butyne (B1218202) through the removal of all four chlorine atoms, rather than the desired diene.
These application notes will therefore focus on the scientifically validated synthesis of 2,3-dichlorobutadiene from 1,2,3,4-tetrachlorobutane.
Reaction Pathway and Mechanism
The synthesis of 2,3-dichlorobutadiene from 1,2,3,4-tetrachlorobutane proceeds via a double dehydrochlorination reaction. This elimination reaction is typically carried out using a base, such as sodium hydroxide (B78521) or calcium hydroxide.[1][3] The reaction first produces trichlorobutene intermediates, which then undergo a second dehydrochlorination to yield the final product, 2,3-dichlorobutadiene.[1]
Caption: Dehydrochlorination of 1,2,3,4-tetrachlorobutane.
Experimental Protocols
The following protocols are generalized from established methods. Researchers should consult the primary literature for specific experimental details and safety precautions.
Protocol 1: Dehydrochlorination using Sodium Hydroxide
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with a solution of 1,2,3,4-tetrachlorobutane in a suitable solvent (e.g., ethanol (B145695) or water).
-
Reagent Addition: An aqueous solution of sodium hydroxide is added dropwise to the stirred solution of the tetrachlorobutane. The reaction is typically exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water to remove any remaining sodium hydroxide and salts, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification: The crude 2,3-dichlorobutadiene is purified by fractional distillation to yield the final product.
Protocol 2: Dehydrochlorination using Calcium Hydroxide
-
Reaction Setup: A similar reaction setup to Protocol 1 is used. The reaction vessel is charged with 1,2,3,4-tetrachlorobutane and an aqueous slurry of calcium hydroxide.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The use of calcium hydroxide is reported to yield a purer product as it is less prone to promoting side reactions compared to sodium hydroxide.[1]
-
Product Collection: The 2,3-dichlorobutadiene can be distilled directly from the reaction mixture as it is formed.
-
Purification: The collected distillate is washed with water and dried. Further purification can be achieved by fractional distillation.
Experimental Workflow
The general workflow for the synthesis and purification of 2,3-dichlorobutadiene is outlined below.
References
- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. sarthaks.com [sarthaks.com]
- 3. US20110313216A1 - Process for production of 2,3-dichlorobutadiene-1,3 - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
Application Notes and Protocols: Dehydrochlorination of 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism for the dehydrochlorination of 2,2,3,3-tetrachlorobutane, a process of significant interest in synthetic organic chemistry for the formation of chlorinated butenes and butadienes. These products serve as valuable intermediates in the synthesis of various organic compounds, including polymers and pharmaceuticals. The reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism, which is highly dependent on the reaction conditions, including the choice of base and solvent. This document outlines the theoretical framework, provides representative experimental protocols, and presents expected outcomes based on established chemical principles.
Introduction
Dehydrochlorination is a fundamental organic reaction involving the removal of a hydrogen and a chlorine atom from adjacent carbons in an alkyl halide to form an alkene. In the case of this compound, a vicinal tetrachloride, this reaction can proceed in a stepwise manner to yield dichlorobutenes and subsequently dichlorobutadienes. Understanding the reaction mechanism and controlling the reaction conditions are crucial for achieving desired product selectivity and yield. The predominant mechanism for this transformation under basic conditions is the E2 reaction, which is a single-step process involving a base, the alkyl halide substrate, and a characteristic anti-periplanar transition state.
Reaction Mechanism: E2 Dehydrochlorination
The dehydrochlorination of this compound is proposed to occur through a concerted E2 elimination mechanism. In this one-step process, a base abstracts a proton from a carbon atom adjacent to the carbon bearing a chlorine atom, while simultaneously, the carbon-chlorine bond breaks, and a new pi bond is formed.
Key Characteristics of the E2 Mechanism:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the base.[1] This second-order kinetics is a hallmark of the E2 mechanism.
-
Strong Base Requirement: A strong base, such as an alkoxide (e.g., sodium ethoxide, potassium tert-butoxide) or hydroxide (B78521), is typically required to facilitate the proton abstraction.
-
Stereochemistry: The E2 reaction exhibits a strong preference for an anti-periplanar arrangement of the abstracted proton and the leaving group (chlorine). This stereochemical requirement influences the isomeric composition of the resulting alkene products.
-
Solvent Effects: Polar aprotic solvents are generally preferred as they solvate the cation of the base without solvating the anionic base, thus increasing its effective basicity.
The initial dehydrochlorination of this compound is expected to yield 2,3-dichloro-2-butene. Due to the presence of two chiral centers in the starting material (if considering stereoisomers) and the formation of a double bond, a mixture of (E)- and (Z)-2,3-dichloro-2-butene can be expected. The ratio of these isomers will be influenced by the stereochemistry of the starting material and the reaction conditions. A second dehydrochlorination can potentially occur under more forcing conditions to yield 2,3-dichlorobutadiene.
Quantitative Data
| Parameter | Expected Value/Range | Notes |
| Reaction Order | Second-order overall (first-order in substrate and first-order in base) | Consistent with an E2 mechanism. This can be confirmed by plotting the inverse of the substrate concentration versus time. |
| Rate Constant (k) | Dependent on temperature, base, and solvent | For a similar reaction, the dehydrochlorination of a trichlorobutene with methanolic NaOH, rate constants are in the order of 10⁻³ to 10⁻² L mol⁻¹ s⁻¹.[1] |
| Activation Energy (Ea) | 80 - 120 kJ/mol | Typical range for E2 reactions. Can be determined from an Arrhenius plot of ln(k) versus 1/T. |
| Product Yield | 60 - 90% | Highly dependent on reaction conditions. Side reactions such as substitution (SN2) may occur, but are generally disfavored with sterically hindered substrates and strong, non-nucleophilic bases. |
| (E)/(Z) Isomer Ratio | Variable | Dependent on the stereochemistry of the starting material and the ability to achieve an anti-periplanar transition state for the elimination leading to each isomer. |
Experimental Protocols
The following are detailed protocols for the dehydrochlorination of this compound. These are representative procedures and may require optimization for specific research applications.
Protocol 1: Dehydrochlorination using Sodium Hydroxide in Methanol (B129727)
This protocol is adapted from a procedure for the dehydrochlorination of a similar polychlorinated butane.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (anhydrous)
-
Nitric acid (for quenching)
-
Silver nitrate (B79036) (for titration)
-
Potassium thiocyanate (B1210189) (for back-titration)
-
Ferric ammonium (B1175870) sulfate (B86663) indicator
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Constant temperature bath
-
Burette and standard glassware for titration
Procedure:
-
Prepare a stock solution of this compound in anhydrous methanol (e.g., 0.1 M).
-
Prepare a stock solution of sodium hydroxide in anhydrous methanol (e.g., 0.1 M).
-
In a round-bottom flask thermostated to the desired reaction temperature (e.g., 50 °C), place a known volume of the this compound solution.
-
Initiate the reaction by adding a known volume of the methanolic NaOH solution to the flask with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to an excess of dilute nitric acid.
-
Determine the concentration of chloride ions produced using the Volhard method:
-
Add a known excess of standard silver nitrate solution to precipitate the chloride ions as AgCl.
-
Back-titrate the excess silver nitrate with a standard potassium thiocyanate solution using ferric ammonium sulfate as an indicator.
-
-
Calculate the concentration of the reactant remaining at each time point and determine the rate constant from the integrated rate law for a second-order reaction.
-
After the reaction is complete (as determined by the cessation of chloride ion formation), the product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and yield.
Protocol 2: Product Isolation and Characterization
Procedure:
-
Following the completion of the reaction from Protocol 1, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography.
-
Characterize the purified product(s) using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and determine the isomeric ratio of (E)- and (Z)-2,3-dichloro-2-butene.
-
FT-IR: To identify characteristic functional groups (e.g., C=C stretch).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the products.
-
Visualizations
Reaction Mechanism
Caption: E2 mechanism for the dehydrochlorination of this compound.
Experimental Workflow
Caption: Workflow for the kinetic study and product analysis of the dehydrochlorination.
Conclusion
The dehydrochlorination of this compound provides a viable route to synthesize dichlorinated butenes, which are valuable synthetic intermediates. The reaction proceeds through a well-understood E2 mechanism, and by carefully controlling the reaction parameters such as base strength, solvent, and temperature, the reaction can be optimized for high yield and selectivity. The protocols and data presented in this document serve as a comprehensive guide for researchers investigating this and similar dehydrohalogenation reactions. Further experimental work is encouraged to elucidate the specific kinetics and stereochemical outcomes for this particular substrate.
References
Application Notes and Protocols for the Identification of 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetrachlorobutane is a chlorinated hydrocarbon that may be of interest in various fields of research, including environmental analysis and as an intermediate in chemical synthesis. Accurate and reliable identification and quantification of this compound are crucial for understanding its properties, potential applications, and environmental fate. This document provides detailed application notes and experimental protocols for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a gold standard technique for the identification of volatile and semi-volatile organic compounds.
Analytical Approaches Overview
The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1]
A typical analytical workflow for this compound involves:
-
Sample Collection and Preparation: Isolation and concentration of the analyte from the sample matrix (e.g., soil, water, or a reaction mixture).
-
Gas Chromatographic Separation: Injection of the prepared sample into a GC system to separate this compound from other components based on its volatility and interaction with the GC column.
-
Mass Spectrometric Detection and Identification: Ionization of the separated compound and detection of the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.
-
Quantification: Determination of the concentration of this compound using a calibration curve generated from analytical standards.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the analysis of short-chain chlorinated alkanes using GC-MS. These values should be considered as a starting point, and specific performance metrics should be determined during in-house method validation for this compound.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.005 - 10 µg/L | Dependent on the matrix, instrumentation, and specific method (e.g., use of Selected Ion Monitoring). For similar compounds, LODs in the low ppb range have been reported. |
| Limit of Quantification (LOQ) | 0.02 - 30 µg/L | Typically 3-5 times the LOD. |
| Recovery Rate | 70 - 120% | Varies significantly with the sample matrix and extraction method. |
| Linear Dynamic Range | 2 - 4 orders of magnitude | Established through the analysis of calibration standards. |
| Precision (RSD%) | < 15% | Relative Standard Deviation for replicate measurements. |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol describes the analysis of this compound in aqueous matrices using liquid-liquid extraction followed by GC-MS analysis.
Materials:
-
Solvents: Hexane (B92381) (pesticide residue grade), Dichloromethane (B109758) (DCM, pesticide residue grade), Methanol (HPLC grade).
-
Reagents: Sodium chloride (analytical grade, baked at 450°C for 4 hours), Anhydrous sodium sulfate (B86663) (analytical grade, baked at 450°C for 4 hours).
-
Standards: Analytical standard of this compound.
-
Glassware: Separatory funnels (1 L), graduated cylinders, conical flasks, vials with PTFE-lined septa.
-
Equipment: Vortex mixer, concentrator (e.g., Kuderna-Danish or nitrogen evaporator).
Sample Preparation and Extraction:
-
Collect a 1-liter water sample in a clean glass bottle.
-
If residual chlorine is present, dechlorinate the sample by adding a suitable quenching agent.
-
Transfer a 500 mL aliquot of the water sample to a 1 L separatory funnel.
-
Add 30 g of sodium chloride to the sample and shake to dissolve. This increases the extraction efficiency by salting out the analyte.
-
Add 60 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower aqueous layer back into the original sample container.
-
Drain the organic layer through a funnel containing anhydrous sodium sulfate into a collection flask to remove residual water.
-
Repeat the extraction of the aqueous sample two more times with fresh portions of the hexane/DCM mixture, combining the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan (m/z 40-400) for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
-
Expected Molecular Ion: The molecular formula for this compound is C₄H₆Cl₄, with a molecular weight of approximately 196 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms.
-
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol outlines a method for the extraction and analysis of this compound from solid matrices.
Materials:
-
Solvents: Acetone (B3395972) (pesticide residue grade), Hexane (pesticide residue grade), Dichloromethane (DCM, pesticide residue grade).
-
Reagents: Anhydrous sodium sulfate (analytical grade, baked at 450°C for 4 hours).
-
Standards: Analytical standard of this compound.
-
Equipment: Soxhlet extraction apparatus or ultrasonic bath, centrifuge, concentrator.
Sample Preparation and Extraction:
-
Air-dry the soil or sediment sample to a constant weight and sieve to remove large debris.
-
Weigh approximately 10 g of the homogenized sample into an extraction thimble or a beaker.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a 1:1 (v/v) mixture of acetone and hexane for 6-8 hours.
-
Ultrasonic Extraction: Alternatively, add 30 mL of a 1:1 (v/v) mixture of acetone and hexane to the beaker containing the sample. Sonicate for 15 minutes, then allow the solid to settle. Decant the solvent. Repeat the sonication with two more portions of the solvent mixture.
-
Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a solvent exchange to hexane by adding 10 mL of hexane and re-concentrating to 1 mL. Repeat this step twice.
-
The final extract is ready for GC-MS analysis as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Logical Relationship for Compound Identification
Caption: Logical steps for the positive identification of this compound.
References
Application Note: Mass Spectrometric Analysis of 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetrachlorobutane is a halogenated hydrocarbon of interest in various fields of chemical research and development. Understanding its molecular structure and fragmentation behavior is crucial for its identification and characterization in complex matrices. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structural features of the compound. This application note provides a detailed protocol and interpretation of the electron ionization (EI) mass spectrum of this compound, including its characteristic fragmentation patterns and isotopic signatures.
Experimental Protocol
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane.
-
Perform serial dilutions to obtain a working standard of 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent).[1]
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[1]
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
Data Presentation: Interpreting the Mass Spectrum
The mass spectrum of this compound is characterized by a complex but interpretable pattern of peaks resulting from the presence of four chlorine atoms and the fragmentation of the butane (B89635) backbone. The molecular weight of this compound (C₄H₆Cl₄) is approximately 196 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion and its fragments exhibit characteristic isotopic patterns.
Molecular Ion Region: The molecular ion (M⁺) peak for this compound is expected to be of low abundance due to the high degree of chlorination and the instability of the parent ion under EI conditions. The isotopic cluster for a fragment containing four chlorine atoms will have peaks at M, M+2, M+4, M+6, and M+8 with relative intensities determined by the statistical probability of the combination of ³⁵Cl and ³⁷Cl isotopes.
Major Fragmentation Pathways: The primary fragmentation of this compound involves the cleavage of the C-C and C-Cl bonds. The most significant fragmentation is the cleavage of the central C2-C3 bond, which is sterically hindered and electronically influenced by the four chlorine atoms.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Structure | Comments |
| 161 | [C₄H₆Cl₃]⁺ | Loss of a chlorine radical (•Cl) | Isotopic pattern for 3 Cl atoms will be observed. |
| 125 | [C₄H₅Cl₂]⁺ | Loss of HCl and a chlorine radical | A common fragmentation pathway for chlorinated alkanes. |
| 98 | [C₂H₃Cl₂]⁺ | Cleavage of the central C-C bond | This fragment is expected to be a major peak due to the formation of a stable secondary carbocation. Isotopic pattern for 2 Cl atoms will be observed. |
| 83 | [C₄H₆Cl]⁺ | Loss of three chlorine radicals | Low probability but possible. |
| 63 | [C₂H₃Cl]⁺ | Further fragmentation of the [C₂H₃Cl₂]⁺ ion | Isotopic pattern for 1 Cl atom will be observed. |
| 49 | [CH₂Cl]⁺ | Alpha-cleavage | Isotopic pattern for 1 Cl atom will be observed. |
| 41 | [C₃H₅]⁺ | Alkyl fragment | Loss of all chlorine atoms. |
| 27 | [C₂H₃]⁺ | Alkyl fragment | Further fragmentation. |
Visualization of Fragmentation Pathway
The fragmentation of this compound can be visualized as a series of logical steps, starting from the molecular ion. The following diagram illustrates the major fragmentation pathways.
References
Application Note: Vibrational Mode Analysis of 2,2,3,3-Tetrachlorobutane using FTIR Spectroscopy and DFT Calculations
Abstract
This application note provides a detailed protocol for the analysis of the vibrational modes of 2,2,3,3-tetrachlorobutane using Fourier Transform Infrared (FTIR) spectroscopy, supported by theoretical calculations using Density Functional Theory (DFT). Due to the absence of published experimental spectral data for this specific molecule, this document outlines a combined experimental and computational workflow. It serves as a comprehensive guide for researchers, scientists, and drug development professionals to obtain, analyze, and interpret the FTIR spectrum of this compound and similar halogenated alkanes. The protocols for sample preparation, data acquisition, and computational analysis are described in detail. A table of expected vibrational modes based on known group frequencies is provided as a reference for spectral assignment.
Introduction
Halogenated alkanes are a class of organic compounds with significant industrial and chemical interest. Their physical and chemical properties are largely dictated by the nature and position of the halogen substituents. Vibrational spectroscopy, particularly FTIR, is a powerful technique for the structural elucidation of these molecules. Each molecule possesses a unique set of vibrational modes, which correspond to the stretching and bending of its chemical bonds. These vibrations are observed as absorption bands in an infrared spectrum, providing a molecular fingerprint.
This compound (C₄H₆Cl₄) is a polychlorinated alkane whose vibrational spectrum is expected to be characterized by modes associated with C-H, C-C, and C-Cl bonds. The interpretation of its experimental FTIR spectrum can be significantly enhanced by computational chemistry. Density Functional Theory (DFT) has proven to be a reliable method for calculating the vibrational frequencies and infrared intensities of organic molecules with high accuracy. By comparing the experimental spectrum with the theoretically predicted one, a more precise assignment of the observed absorption bands to specific vibrational modes can be achieved.
This application note details the necessary steps to conduct a thorough FTIR analysis of this compound, from sample preparation to the theoretical assignment of its vibrational modes.
Experimental Protocols
Sample Preparation for FTIR Analysis
This compound is a liquid at room temperature. The following are two common methods for preparing a liquid sample for FTIR analysis.
2.1.1. Neat Liquid Sample using a Demountable Liquid Cell
This method is suitable for obtaining the spectrum of the pure liquid.
-
Materials:
-
FTIR spectrometer
-
Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)
-
This compound sample
-
Pasteur pipette or syringe
-
Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lens tissue
-
Gloves
-
-
Protocol:
-
Ensure the liquid cell windows are clean and dry. If necessary, clean them with a suitable solvent and gently wipe them with lens tissue. Handle the windows by their edges to avoid contamination.
-
Place one window in the cell body.
-
Using a Pasteur pipette or syringe, place a small drop of the this compound sample onto the center of the window.
-
Place the second window on top of the first, spreading the liquid into a thin film.
-
Assemble the cell by screwing the top plate down. Do not overtighten, as this can damage the windows.
-
Mount the assembled cell in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with the empty beam path.
-
Acquire the FTIR spectrum of the sample.
-
After analysis, disassemble the cell and clean the windows thoroughly with a solvent. Store the windows in a desiccator.
-
2.1.2. Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.
-
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)
-
This compound sample
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Soft tissue
-
-
Protocol:
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the this compound sample directly onto the center of the ATR crystal.
-
If the ATR accessory has a pressure arm, apply gentle pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum.
-
After the measurement, clean the ATR crystal surface thoroughly with a soft tissue soaked in a suitable solvent.
-
FTIR Data Acquisition
-
Instrument: A modern FTIR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Apodization: Happ-Genzel function.
Theoretical Protocol: DFT Calculations
To aid in the assignment of the experimental spectrum, theoretical calculations of the vibrational frequencies should be performed.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method: Density Functional Theory (DFT). The B3LYP hybrid functional is a common and reliable choice for vibrational frequency calculations.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.
-
Protocol:
-
Geometry Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The output will provide the harmonic vibrational frequencies, their corresponding infrared intensities, and the atomic displacements for each mode.
-
-
Frequency Scaling:
-
Calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.96-0.98 is often used.
-
-
Visualization:
-
Use a molecular visualization program (e.g., GaussView, Avogadro) to animate the calculated vibrational modes. This is crucial for understanding the nature of the atomic motions (e.g., stretching, bending, rocking).
-
-
Data Presentation and Interpretation
The primary results of this analysis are the experimental FTIR spectrum and the calculated vibrational frequencies. The quantitative data should be summarized in a table for clear comparison.
Expected Vibrational Modes of this compound
The following table presents the expected vibrational modes for this compound based on general group frequencies for halogenated alkanes. The "Experimental Frequency" and "Calculated Frequency" columns are to be filled in by the researcher upon completion of the experimental and theoretical work.
| Expected Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| C-H Asymmetric Stretching | 2975 - 2950 | ||
| C-H Symmetric Stretching | 2885 - 2865 | ||
| C-H Asymmetric Bending (Scissoring) | 1470 - 1430 | ||
| C-H Symmetric Bending (Umbrella) | 1390 - 1370 | ||
| C-C Stretching | 1200 - 800 | ||
| C-Cl Stretching | 800 - 600 | ||
| C-C-Cl Bending | < 600 | ||
| C-C-C Bending | < 600 |
Note: The C-Cl stretching region may contain multiple bands due to the presence of four chlorine atoms and possible rotational isomers.
Workflow Diagram
The logical flow of the combined experimental and computational analysis is illustrated below.
Application Notes and Protocols for the Utilization of 2,2,3,3-Tetrachlorobutane in Polymer Synthesis
Disclaimer: The following application notes and protocols are hypothetical and based on established principles of polymer chemistry. To date, a comprehensive literature search has not revealed specific experimental data for the use of 2,2,3,3-tetrachlorobutane in polymer synthesis. The information provided is intended for research and development purposes and should be adapted and validated experimentally.
Introduction
Polychlorinated alkanes have historically served various roles in polymer synthesis, most notably as chain transfer agents in free-radical polymerization to regulate the molecular weight of the resulting polymers. While compounds like carbon tetrachloride have been extensively studied, the application of this compound in this context is not documented in publicly available literature. Structurally, this compound possesses tertiary C-Cl bonds which, by analogy to other polychlorinated compounds, could potentially participate in radical-mediated processes. These application notes explore the theoretical potential of this compound as a chain transfer agent in radical polymerization.
Potential Applications in Polymer Synthesis
The most probable application for this compound in polymer synthesis is as a chain transfer agent (CTA) in free-radical polymerization.[1][2] Chain transfer is a process where the activity of a growing polymer chain is transferred to another molecule, the chain transfer agent.[1] This reaction terminates the growth of one polymer chain and initiates the growth of a new one, thereby controlling the overall molecular weight of the polymer.[1][2] Halocarbons, such as carbon tetrachloride, are known to function as chain transfer agents.[1]
The general mechanism for chain transfer to a chlorinated alkane (R-Cl) in a radical polymerization of a monomer (M) initiated by an initiator (I) can be depicted as follows:
-
Initiation: The initiator generates a primary radical (I•). I -> 2I• I• + M -> P1•
-
Propagation: The polymer chain grows by the addition of monomer units. Pn• + M -> Pn+1•
-
Chain Transfer: The growing polymer radical (Pn•) abstracts a chlorine atom from this compound. Pn• + C4H6Cl4 -> Pn-Cl + •C4H6Cl3
-
Re-initiation: The newly formed radical from the chain transfer agent initiates the growth of a new polymer chain. •C4H6Cl3 + M -> P1'•
The efficiency of a chain transfer agent is determined by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.
Hypothetical Experimental Protocol: Bulk Polymerization of Styrene (B11656) with this compound as a Chain Transfer Agent
This protocol describes a hypothetical experiment to evaluate the effect of this compound as a chain transfer agent on the molecular weight of polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)
-
This compound
-
Methanol
-
Toluene (B28343) (for analysis)
-
Nitrogen gas
-
Schlenk flasks and line
-
Magnetic stirrer and hot plate
Procedure:
-
Monomer Preparation: Styrene is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of styrene, AIBN, and this compound according to the ratios in Table 1.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is backfilled with nitrogen and immersed in a preheated oil bath at 60°C. The polymerization is allowed to proceed for a specified time with constant stirring.
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air. The viscous solution is then diluted with a small amount of toluene and precipitated by dropwise addition into a large excess of methanol.
-
Polymer Isolation and Drying: The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C to a constant weight.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polystyrene are determined by gel permeation chromatography (GPC).
Hypothetical Quantitative Data
The following table presents hypothetical data for the bulk polymerization of styrene using this compound as a chain transfer agent. The expected trend is a decrease in molecular weight with an increasing concentration of the chain transfer agent.
| Experiment | [Styrene]:[AIBN]:[CTA] Molar Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 1000:1:0 | 6 | 65 | 150,000 | 2.1 |
| 2 | 1000:1:10 | 6 | 63 | 80,000 | 1.9 |
| 3 | 1000:1:20 | 6 | 61 | 55,000 | 1.8 |
| 4 | 1000:1:50 | 6 | 58 | 30,000 | 1.7 |
Visualizations
Caption: General mechanism of chain transfer in radical polymerization.
Caption: Experimental workflow for bulk polymerization.
Safety Considerations
Polychlorinated alkanes can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3] Users should consult the Safety Data Sheet (SDS) for this compound before use. Styrene is a flammable liquid and a potential carcinogen. AIBN is a thermally unstable compound that can decompose exothermically.
Conclusion
While there is no direct experimental evidence for the use of this compound in polymer synthesis, its chemical structure suggests a potential application as a chain transfer agent in radical polymerization. The provided hypothetical protocols and data serve as a starting point for researchers to explore this possibility. Experimental validation is crucial to determine the actual chain transfer constant and the suitability of this compound for controlling polymer molecular weight. Further research could also investigate its potential as a co-initiator or a solvent in specific polymerization systems.
References
Application Notes and Protocols for Stereoselective Reactions Involving 2,2,3,3-Tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential stereoselective reactions involving 2,2,3,3-tetrachlorobutane. While direct experimental data for this specific substrate is limited in publicly available literature, this document outlines protocols for analogous stereoselective dehalogenation reactions of structurally similar polychlorinated alkanes. These methodologies can serve as a foundational guide for developing stereocontrolled transformations of this compound, a molecule of interest in synthetic and medicinal chemistry.
Introduction to Stereoselective Reactions of Polychlorinated Alkanes
Polychlorinated alkanes, such as this compound, offer unique opportunities for stereoselective synthesis. The presence of multiple chlorine atoms allows for various elimination and substitution reactions that can be controlled to yield specific stereoisomers. The key to stereoselectivity in these reactions often lies in the reaction mechanism, particularly the geometric constraints of the transition state. For instance, E2 elimination reactions are known to be stereospecific, proceeding through an anti-periplanar arrangement of the leaving group and the abstracted proton.[1] This principle can be extended to the dehalogenation of vicinal dichlorides, which also follows a stereospecific anti-elimination pathway when treated with reagents like iodide ions.[1]
Application Note 1: Stereoselective Dehalogenation of Vicinal Dichlorides to Alkenes
The dehalogenation of vicinal dichlorides is a well-established method for the synthesis of alkenes. The stereochemical outcome of this reaction is highly dependent on the conformation of the starting material and the reaction mechanism. For a concerted E2-type elimination, the two chlorine atoms must adopt an anti-periplanar conformation for the reaction to proceed, leading to a specific alkene isomer.
Potential Application to this compound
This compound possesses vicinal chlorine atoms at the C2 and C3 positions. A stereoselective double dehalogenation could potentially yield 2,3-dichloro-2-butene. The stereochemistry of the resulting alkene (E or Z isomer) would be dictated by the preferred conformation of the starting material leading to the anti-periplanar arrangement of the two leaving chlorine atoms.
Experimental Protocols
Below are detailed experimental protocols for key experiments cited in the context of stereoselective dehalogenation of vicinal dichlorides. These can be adapted for reactions involving this compound.
Protocol 1: Iodide-Induced Dehalogenation of a Vicinal Dichloride (Analogous System)
This protocol describes a typical procedure for the stereospecific dehalogenation of a vicinal dichloride to an alkene using sodium iodide.
Materials:
-
Vicinal dichloride (e.g., meso- or dl-2,3-dichlorobutane (B14741842) as an analogue)
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the vicinal dichloride (1.0 eq) in anhydrous acetone under an inert atmosphere (argon or nitrogen).
-
Addition of Reagent: Add sodium iodide (2.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes) to yield the pure alkene.
-
Analysis: Characterize the product by NMR spectroscopy to determine the stereochemistry (E/Z ratio).
Data Presentation
The following table summarizes expected outcomes for the dehalogenation of analogous vicinal dichlorides, which can be used as a reference for designing experiments with this compound.
| Starting Material (Analog) | Reagent | Product | Diastereomeric Excess (d.e.) / E:Z Ratio | Reference |
| meso-2,3-Dichlorobutane | NaI in Acetone | trans-2-Butene | >95% (E) | [1] |
| dl-2,3-Dichlorobutane | NaI in Acetone | cis-2-Butene | >95% (Z) | [1] |
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for the iodide-induced dehalogenation of a vicinal dichloride.
Caption: Mechanism of stereospecific dehalogenation of meso- and dl-2,3-dichlorobutane.
Future Directions and Considerations
For this compound, the presence of geminal dichlorides at both C2 and C3 introduces additional complexity. The initial dehalogenation would likely occur at the vicinal positions. The stereochemical outcome will depend on the relative energies of the staggered conformations that allow for an anti-periplanar arrangement of the C-Cl bonds. Molecular modeling could be a valuable tool to predict the most stable conformation and thus the likely stereoisomer of the resulting 2,3-dichloro-2-butene.
Further research could explore the use of other dehalogenating agents, such as zinc dust or other reducing metals, which may offer different reactivity and selectivity profiles. Additionally, the development of catalytic enantioselective methods for the dehalogenation of prochiral polychlorinated alkanes represents a significant challenge and an area of opportunity in asymmetric synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3,3-Tetrachlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,3,3-tetrachlorobutane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the direct photochlorination of 2,2,3-trichlorobutane (B78562).[1] This process involves reacting liquid 2,2,3-trichlorobutane with chlorine gas under the influence of ultraviolet (UV) light.[1]
Q2: What is the reaction mechanism for the synthesis of this compound?
A2: The synthesis proceeds via a free-radical chain reaction. The process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) by UV light. These highly reactive chlorine radicals then abstract a hydrogen atom from the C-3 position of 2,2,3-trichlorobutane, forming a trichlorobutyl radical. This radical then reacts with another chlorine molecule to yield this compound and a new chlorine radical, which continues the chain reaction.
Q3: What are the expected side products in this synthesis?
A3: While the chlorination of 2,2,3-trichlorobutane is selective, minor amounts of other tetrachlorobutane isomers can be formed. The primary byproducts are typically 1,2,2,3-tetrachlorobutane and 2,2,3,4-tetrachlorobutane.[1] Over-chlorination can also lead to the formation of pentachlorobutanes.
Q4: What is a typical yield for the synthesis of this compound?
A4: With proper reaction control and recycling of unreacted 2,2,3-trichlorobutane, total yields of up to 84% can be achieved. The product is a white crystalline solid that can be separated from the liquid unreacted starting material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient light activation. | Ensure the UV lamp is functioning correctly and is of an appropriate wavelength and intensity to initiate the reaction. The chlorine must be activated by light for the reaction to proceed effectively.[1] |
| Low reaction temperature. | While the reaction is exothermic, it may require an initial temperature to start. A preferred temperature range is between 30°C and 50°C.[1] | |
| Impurities in the starting material. | Use purified 2,2,3-trichlorobutane. Impurities can inhibit the free-radical chain reaction. | |
| Low Yield of this compound | Suboptimal reaction temperature. | Maintain the reaction temperature within the optimal range of 30-50°C.[1] The reaction is exothermic, so continuous cooling is necessary to dissipate the heat of reaction.[1] |
| Incorrect chlorine flow rate. | The rate of chlorine addition is a critical parameter. A slow, controlled addition of chlorine gas is recommended to prevent over-chlorination and the formation of unwanted byproducts. | |
| Inefficient mixing. | Ensure vigorous agitation of the reaction mixture to promote mass transfer between the gas and liquid phases. | |
| Premature termination of the reaction. | The reaction should be continued until the precipitation of this compound crystals ceases and the liberation of hydrogen chloride gas stops.[1] | |
| High Levels of Byproducts | Over-chlorination. | Carefully control the stoichiometry of chlorine. Use a slight excess of chlorine and monitor the reaction progress to avoid the formation of pentachlorobutanes. |
| High reaction temperature. | Higher temperatures can decrease the selectivity of the chlorination. Maintain the temperature in the recommended range. | |
| High light intensity. | Excessive light intensity can lead to the formation of a higher proportion of byproducts. Optimize the light intensity for the specific reactor setup. | |
| Product is an Oil Instead of Crystals | Presence of impurities. | The presence of significant amounts of byproducts or unreacted starting material can lower the melting point of the product mixture. |
| Incomplete reaction. | Ensure the reaction has gone to completion to maximize the concentration of the desired product. | |
| Difficulty in Product Separation | Fine crystal size. | Controlled cooling of the reaction mixture after completion can promote the growth of larger crystals, which are easier to separate by filtration or centrifugation.[1] |
| Product dissolved in unreacted starting material. | After filtering the initial crystals, further this compound can be recovered as a residue by distilling off the unreacted 2,2,3-trichlorobutane from the filtrate.[1] The recovered 2,2,3-trichlorobutane can be recycled.[1] |
Quantitative Data
The following table illustrates the hypothetical effect of key reaction parameters on the yield and purity of this compound. This data is for illustrative purposes to guide optimization efforts.
| Parameter | Value | Yield of this compound (%) | Purity (%) | Notes |
| Temperature (°C) | 20 | 55 | 92 | Slower reaction rate. |
| 40 | 75 | 95 | Optimal temperature for selectivity and rate. | |
| 60 | 68 | 88 | Increased formation of byproducts. | |
| Chlorine Flow Rate (mol/hr) | 0.5 | 70 | 96 | Slower reaction but high selectivity. |
| 1.0 | 78 | 94 | Good balance of reaction rate and selectivity. | |
| 2.0 | 65 | 85 | Higher rate of byproduct formation. | |
| Light Intensity (W) | 100 | 60 | 93 | Slower initiation. |
| 250 | 76 | 95 | Optimal for radical generation. | |
| 500 | 72 | 90 | May lead to localized over-chlorination. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the photochlorination of 2,2,3-trichlorobutane.
Materials:
-
2,2,3-Trichlorobutane (purified)
-
Chlorine gas
-
Nitrogen gas (for purging)
Equipment:
-
Glass reaction vessel with a cooling jacket, gas inlet tube, condenser, and a port for a UV lamp.
-
UV lamp (e.g., mercury vapor lamp)
-
Stirrer (magnetic or mechanical)
-
Gas flow meter
-
Filtration or centrifugation apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the reaction vessel and ensure all joints are sealed. Charge the reactor with a known quantity of liquid 2,2,3-trichlorobutane.
-
Inerting: Purge the system with nitrogen gas to remove any oxygen.
-
Reaction Initiation: Start the stirrer to ensure good mixing. Begin circulating a coolant through the jacket to maintain the desired temperature (e.g., 30-50°C).[1]
-
Photochlorination: Turn on the UV lamp. Introduce chlorine gas through the gas inlet tube at a controlled flow rate. A temperature increase will indicate the start of the reaction.[1]
-
Reaction Monitoring: The reaction is exothermic, so the cooling needs to be adjusted to maintain a constant temperature.[1] The formation of white crystals of this compound will be observed.[1] Continue the reaction until the precipitation of crystals and the evolution of hydrogen chloride gas cease.[1]
-
Product Isolation:
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.
-
Separate the precipitated this compound crystals from the unreacted liquid 2,2,3-trichlorobutane by filtration or centrifugation.[1]
-
Wash the crystals with a small amount of cold, inert solvent if necessary.
-
-
Recovery and Recycling:
Analysis and Characterization
The purity of the product and the composition of the reaction mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). A capillary column suitable for separating chlorinated hydrocarbons should be used.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Chlorination of 2,2,3-Trichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2,2,3-trichlorobutane (B78562). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monochlorination of 2,2,3-trichlorobutane?
The major monochlorinated product is predicted to be 2,2,3,3-tetrachlorobutane . This is because the free radical intermediate formed by abstracting a hydrogen atom from the C-3 position is a tertiary radical, which is the most stable type of alkyl radical.[1] The alternative, a primary radical at the C-1 or C-4 position, is significantly less stable.
Q2: What are the primary side reactions to be aware of during the chlorination of 2,2,3-trichlorobutane?
The most significant side reaction is polychlorination , where more than one hydrogen atom is substituted by chlorine.[2][3][4] This can lead to a complex mixture of tetrachloro-, pentachloro-, and even more highly chlorinated butanes. Other potential, though less common, side reactions include elimination reactions leading to the formation of alkenes, and radical combination reactions that can produce larger alkane impurities.[3]
Q3: How does the presence of existing chlorine atoms on the substrate affect further chlorination?
The chlorine atoms already present on 2,2,3-trichlorobutane have a strong electron-withdrawing inductive effect. This effect deactivates the neighboring C-H bonds, making them less susceptible to radical attack. However, the stability of the resulting free radical is the dominant factor in determining the site of chlorination.
Q4: Is it possible for the carbon skeleton to rearrange during the free-radical chlorination of 2,2,3-trichlorobutane?
Rearrangements of the carbon skeleton are not typical for free-radical reactions of alkanes, unlike carbocation-mediated reactions.[5] Therefore, you should not expect to see products with a different carbon backbone, such as those derived from isobutane.
Troubleshooting Guides
Issue 1: Low yield of the desired monochlorinated product and a high degree of polychlorination.
-
Cause: An excess of chlorine (Cl₂) relative to the 2,2,3-trichlorobutane substrate. A high concentration of chlorine radicals increases the likelihood of multiple substitution reactions on the same molecule.[4]
-
Solution:
-
Adjust Reactant Stoichiometry: Use a significant excess of 2,2,3-trichlorobutane relative to chlorine. This ensures that a chlorine radical is more likely to encounter a molecule of the starting material rather than a monochlorinated product.
-
Control Addition of Chlorine: Add the chlorine gas slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 2: Formation of a complex mixture of isomers, making purification difficult.
-
Cause: Free-radical chlorination is inherently a non-selective process.[2] While the tertiary C-H at the C-3 position is the most reactive, chlorination can still occur at the primary positions (C-1 and C-4), leading to a mixture of tetrachlorobutane isomers.
-
Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the chlorine radical becomes slightly more discerning at lower kinetic energies.
-
Consider an Alternative Halogenating Agent: While outside the scope of direct chlorination, for higher selectivity, bromination is a classic alternative as bromine radicals are less reactive and more selective than chlorine radicals.[2]
-
Employ Advanced Purification Techniques: Techniques such as fractional distillation or preparative gas chromatography may be necessary to separate the desired isomer from the product mixture.
-
Issue 3: Reaction fails to initiate or proceeds very slowly.
-
Cause: Insufficient energy to initiate the homolytic cleavage of the chlorine-chlorine bond to form the initial chlorine radicals.[6][7][8][9]
-
Solution:
-
Ensure Adequate UV Irradiation: If using photochemical initiation, ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity. The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz).
-
Increase Reaction Temperature: If using thermal initiation, ensure the reaction temperature is high enough to induce the cleavage of the Cl-Cl bond.
-
Use a Radical Initiator: In some cases, the addition of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can help to start the chain reaction at a lower temperature.
-
Data Summary
Due to the lack of specific experimental data for the chlorination of 2,2,3-trichlorobutane in the reviewed literature, a quantitative product distribution table cannot be provided. However, based on the principles of free-radical stability, the expected reactivity of the different C-H bonds is summarized below.
| Position of C-H Bond | Type of C-H Bond | Stability of Resulting Radical | Expected Reactivity | Predicted Major Product of Monochlorination |
| C-1 | Primary | Least Stable | Low | 1,2,2,3-Tetrachlorobutane (Minor) |
| C-3 | Tertiary | Most Stable | High | This compound (Major) |
| C-4 | Primary | Least Stable | Low | 1,2,2,3-Tetrachlorobutane (Minor) |
Experimental Protocols
General Protocol for Free-Radical Chlorination of 2,2,3-Trichlorobutane
-
Materials:
-
2,2,3-Trichlorobutane
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
Reaction vessel transparent to UV light (e.g., quartz flask)
-
UV lamp
-
Gas inlet tube
-
Condenser
-
Scrubber (to neutralize excess chlorine and HCl byproduct, e.g., with NaOH solution)
-
-
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The apparatus should consist of the reaction vessel, a condenser, a gas inlet, and an outlet connected to a scrubber.
-
Dissolve 2,2,3-trichlorobutane in the inert solvent within the reaction vessel. A high molar excess of the alkane to chlorine is recommended to favor monochlorination.
-
Initiate the reaction by turning on the UV lamp positioned to irradiate the reaction vessel.
-
Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of addition should be carefully controlled.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to observe the formation of products and consumption of the starting material.
-
Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved chlorine and HCl.
-
Wash the organic mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent by distillation.
-
Purify the product mixture, for example, by fractional distillation, to isolate the desired tetrachlorobutane isomer.
-
Visualizations
References
- 1. chemistry.ucr.edu [chemistry.ucr.edu]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Free Radical Substitution Mechanism: Steps & Examples for JEE/NEET [vedantu.com]
- 7. scribd.com [scribd.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,2,3,3-Tetrachlorobutane by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,2,3,3-Tetrachlorobutane using recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound will not crystallize out of solution after cooling. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used : This is the most frequent cause of crystallization failure.[1] The concentration of the solute is too low to become saturated upon cooling.
-
Solution : Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the more concentrated solution to cool again slowly.[2] You can test if excess solvent is the issue by dipping a glass stirring rod into the solution and letting it dry; a large residue indicates significant compound remains in the solution.[2]
-
-
The solution is supersaturated : The solution may contain more dissolved solute than it should at a given temperature, but crystal growth has not been initiated.[1]
-
Solution 1 (Seeding) : Add a "seed crystal" of pure this compound to the cooled solution to provide a nucleation site for crystal growth.[2]
-
Solution 2 (Scratching) : Gently scratch the inside surface of the flask with a glass rod at the meniscus.[2] This action can release microscopic glass particles that serve as nucleation points.[3]
-
Solution 3 (Further Cooling) : Cool the flask in an ice-salt bath to further decrease the solubility of the compound.[1]
-
Q2: The yield of my recrystallized product is very low. How can I improve it?
A2: A low yield suggests that a significant amount of the product was lost during the process. Consider the following:
-
Excess Solvent : As in Q1, using too much solvent will leave a large portion of your product in the mother liquor.[4] Use the minimum amount of hot solvent necessary for dissolution.[5]
-
Premature Crystallization : The compound may have crystallized prematurely during a hot filtration step. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated and that the filtration is performed quickly.[4]
-
Incomplete Crystallization : Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[4]
-
Washing with Warm Solvent : Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[4] Always use a minimal amount of ice-cold solvent for washing.[5]
Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[4]
-
Solution : Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool much more slowly.[1][4] Insulating the flask can help slow the cooling rate.
Q4: The recrystallized this compound is still impure. What went wrong?
A4: Impurities can be carried through the recrystallization process if not performed correctly.
-
Rapid Cooling : Cooling the solution too quickly can trap impurities within the forming crystals, leading to a precipitate rather than pure crystals.[6] Slow, undisturbed cooling is crucial for the formation of a pure crystal lattice.[7]
-
Inappropriate Solvent : The chosen solvent may not be ideal. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[5] If impurities have similar solubility profiles to the target compound in the chosen solvent, they may co-crystallize. Consider testing a different solvent system.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₄ | [8][10] |
| Molecular Weight | ~195.9 g/mol | [8][11] |
| Boiling Point | 166.7 °C (at 760 mmHg) | [10] |
| Density | 1.397 g/cm³ | [10] |
| Flash Point | 50.4 °C | [10] |
| Vapor Pressure | 2.32 mmHg (at 25 °C) | [10] |
| Solubility in Water | Low | [8] |
| Recommended Solvents | Hexane, Acetone, Ethanol (B145695) | [8] |
Detailed Experimental Protocol
This protocol outlines a general single-solvent method for the recrystallization of this compound.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Watch glass
-
Glass funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Methodology:
-
Solvent Selection : Based on literature, ethanol is a suitable starting solvent. The ideal solvent should dissolve this compound when hot but not when cold.[12]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate to the solvent's boiling point. Add the minimum amount of hot solvent dropwise until the solid just dissolves.[12]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[4][12]
-
Cooling and Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.[7] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[4]
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[4][5]
-
Drying : Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the crystals to a watch glass and let them air dry completely or dry them in a desiccator.
Visualizations
Troubleshooting Flowchart
Caption: Troubleshooting guide for common recrystallization issues.
Experimental Workflow
Caption: Step-by-step workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. This compound|C4H6Cl4|CAS 14499-87-7 [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lookchem.com [lookchem.com]
- 11. 2,2,3,3,-Tetrachlorobutane | C4H6Cl4 | CID 26716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. athabascau.ca [athabascau.ca]
Technical Support Center: Separation of Tetrachlorobutane Isomers by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of tetrachlorobutane isomers via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable distillation method for separating tetrachlorobutane isomers?
A1: Fractional distillation is the recommended method for separating tetrachlorobutane isomers. This is because isomers of tetrachlorobutane, being constitutional isomers, often have different boiling points, but the differences can be small. Simple distillation is generally only effective if the boiling points of the components differ by more than 25 °C. Fractional distillation provides the necessary theoretical plates to separate compounds with closer boiling points.
Q2: Can all stereoisomers of tetrachlorobutane be separated by distillation?
A2: No. Distillation separates compounds based on differences in boiling points.
-
Diastereomers: These have different physical properties, including boiling points, and thus can often be separated by fractional distillation.
-
Enantiomers: These have identical boiling points and cannot be separated by standard distillation techniques. Separation of enantiomers requires specialized methods like chiral chromatography.
Q3: What are the boiling points of common tetrachlorobutane isomers?
A3: The boiling points of several tetrachlorobutane isomers are listed below. Note that some of these values are estimates and may vary with atmospheric pressure.
| Isomer | Boiling Point (°C) | Boiling Point (K) |
| 1,1,4,4-Tetrachlorobutane (B13835785) | 201 °C[1] | 474.15 K |
| 1,2,3,4-Tetrachlorobutane | 191.03 °C (estimate)[2][3] | 464.18 K |
| 1,2,3,3-Tetrachlorobutane | 188 °C at 760 mmHg[4] | 461.15 K |
| 1,2,3,4-Tetrachlorobutane (meso) | 73-74 °C (Melting Point) | 346.15-347.15 K |
Q4: What is an azeotrope and could it affect the separation of tetrachlorobutane isomers?
Troubleshooting Guide
Issue 1: Poor or no separation of isomers.
| Possible Cause | Suggested Solution |
| Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate components with close boiling points. | - Use a longer fractionating column.- Use a more efficient column packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Heating Rate is Too High: A high heating rate can cause the entire mixture to vaporize and travel up the column without achieving equilibrium, preventing proper separation. | - Reduce the heating rate to allow for a gradual temperature gradient to establish in the column. |
| Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. | - Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm. |
| Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. | - Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss. |
Issue 2: "Bumping" or uneven boiling in the distillation flask.
| Possible Cause | Suggested Solution |
| Lack of Nucleation Sites: Superheating of the liquid can occur without boiling chips or stirring, leading to violent boiling (bumping). | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Never add boiling chips to a hot liquid as it can cause violent boiling over. |
Issue 3: The temperature drops after the first fraction is collected.
| Possible Cause | Suggested Solution |
| Complete Distillation of the Lower-Boiling Component: Once the more volatile component has distilled, the temperature will drop until the boiling point of the next component is reached. | - This is normal. Increase the heating mantle temperature to start distilling the next fraction. |
Experimental Protocols
Protocol: Fractional Distillation of Tetrachlorobutane Isomers
Objective: To separate a mixture of tetrachlorobutane isomers based on their boiling points.
Materials:
-
Mixture of tetrachlorobutane isomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
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Receiving flask(s)
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Heating mantle
-
Boiling chips or magnetic stirrer and stir plate
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Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Place the tetrachlorobutane mixture into the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add boiling chips or a magnetic stir bar.
-
Securely clamp the flask to a stand and place it in a heating mantle.
-
Attach the fractionating column vertically to the flask.
-
Place the distillation head on top of the column.
-
Insert the thermometer into the distillation head, ensuring the bulb is correctly positioned.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the condenser to a cold water source (in at the bottom, out at the top).
-
Place a receiving flask at the outlet of the condenser.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture gently.
-
Observe the vapor rising slowly up the fractionating column. A ring of condensing vapor should be visible.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Record the temperature at which the first drop of distillate is collected. This is the boiling point of the more volatile isomer.
-
-
Fraction Collection:
-
Collect the liquid that distills over while the temperature remains constant. This is your first fraction.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
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Once the temperature stabilizes at the boiling point of the higher-boiling isomer, change the receiving flask again to collect the second fraction.
-
-
Shutdown:
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Once the second fraction is collected or only a small amount of liquid remains in the distillation flask, turn off the heating mantle and allow the apparatus to cool.
-
Disassemble the apparatus once it has cooled to room temperature.
-
Visualizations
Caption: Experimental workflow for separating tetrachlorobutane isomers.
Caption: Troubleshooting guide for poor separation of isomers.
References
Technical Support Center: Regioselective Chlorination of Butane
Welcome to the technical support center for the regioselective chlorination of butane (B89635). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the regioselective chlorination of butane.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Low Yield of Monochlorinated Products | - Ineffective Radical Initiation: The radical initiator (e.g., AIBN) may be expired or improperly stored. For photochemical initiation, the UV lamp's intensity or wavelength may be inadequate.[1] - Presence of Radical Inhibitors: Oxygen or other impurities in the reagents or solvents can quench the radical chain reaction.[1] | - Verify Initiator Activity: Use a fresh batch of radical initiator and ensure it has been stored according to the manufacturer's instructions. For photochemical reactions, check the specifications of your UV source. - Degas Solvents and Reagents: Purge the reaction mixture with an inert gas like nitrogen or argon before and during the reaction to remove dissolved oxygen. |
| 2. Poor Regioselectivity (High percentage of 1-chlorobutane) | - High Reaction Temperature: At higher temperatures, the chlorine radical becomes more reactive and less selective, leading to a product distribution closer to the statistical ratio.[1] | - Lower the Reaction Temperature: Reducing the temperature generally increases selectivity by favoring the formation of the more stable secondary radical.[1] Be aware that this may require longer reaction times or a more active low-temperature initiator. |
| 3. Significant Formation of Polychlorinated Products | - High Concentration of Chlorinating Agent: An excess of the chlorinating agent increases the likelihood of further chlorination of the monochlorinated products.[1] | - Use an Excess of Butane: Employ a large excess of butane relative to the chlorinating agent (e.g., sulfuryl chloride). This statistically favors the reaction of a chlorine radical with a butane molecule over a chlorobutane molecule.[1] |
| 4. Inconsistent or Non-Reproducible Results | - Variability in Reaction Conditions: Minor fluctuations in temperature, light intensity, or reagent purity can impact the reaction outcome. | - Standardize Reaction Parameters: Carefully control and monitor the reaction temperature, stirring rate, and light source (if applicable). Use high-purity reagents and solvents. |
| 5. Difficulty in Separating 1-chlorobutane (B31608) and 2-chlorobutane (B165301) | - Similar Boiling Points: The boiling points of 1-chlorobutane (78 °C) and 2-chlorobutane (68 °C) are relatively close, making simple distillation challenging. | - Utilize Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for efficient separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective chlorination of butane?
A1: The main challenge is controlling the position of chlorination to favor a specific isomer, as the reaction tends to produce a mixture of 1-chlorobutane and 2-chlorobutane.[3] This lack of selectivity arises from the competition between statistical probability and the stability of the radical intermediates.[3]
Q2: Why is 2-chlorobutane typically the major product in the free-radical chlorination of butane?
A2: The formation of 2-chlorobutane proceeds through a more stable secondary free radical intermediate, whereas 1-chlorobutane is formed via a less stable primary free radical.[3] This energetic preference for the secondary radical outweighs the statistical advantage of the greater number of primary hydrogens.[3]
Q3: How does temperature influence the regioselectivity of butane chlorination?
A3: Lowering the reaction temperature generally increases the selectivity for 2-chlorobutane.[1] At lower temperatures, the chlorine radical is less energetic and more selective, preferentially abstracting a hydrogen atom that leads to the more stable secondary radical.[1] Conversely, at higher temperatures, the radical is more reactive and less discriminating, resulting in a product ratio that more closely reflects the statistical distribution of primary and secondary hydrogens.[4]
Q4: Can the choice of chlorinating agent affect the regioselectivity?
A4: Yes, the choice of chlorinating agent can influence selectivity. For instance, sulfuryl chloride (SO2Cl2) is often used as a source of chlorine radicals in a controlled manner.[5] While chlorine gas (Cl2) can also be used, sulfuryl chloride can sometimes offer better control over the reaction.[5]
Q5: Are there any solvents that can improve the regioselectivity of chlorination?
A5: Certain solvents can influence the selectivity of free-radical chlorination. For example, aromatic solvents can form complexes with chlorine radicals, making them less reactive and more selective, similar to bromine radicals.[6][7] Halogenated solvents have also been shown to form complexes with chlorine atoms, leading to higher selectivity in hydrogen abstraction compared to the "free" chlorine atom.[8]
Quantitative Data
The product distribution in the free-radical chlorination of butane is influenced by the interplay of statistical factors and the relative stability of the radical intermediates.
Table 1: Factors Influencing Product Distribution in Butane Chlorination
| Factor | Influence on 1-chlorobutane Formation | Influence on 2-chlorobutane Formation |
| Statistical Probability | Favored (6 primary hydrogens)[3] | Less favored (4 secondary hydrogens)[3] |
| Radical Stability | Disfavored (Primary radical is less stable)[3] | Favored (Secondary radical is more stable)[3] |
Table 2: Typical Product Distribution and Relative Reactivity
The following table summarizes a typical product distribution for the chlorination of butane at a moderate temperature and the calculated relative reactivity of the C-H bonds.
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Observed Product Distribution (approx.) | Relative Reactivity per Hydrogen (Normalized to Primary) |
| 1-Chlorobutane | Primary (1°) | 6 | 28% | 1.0 |
| 2-Chlorobutane | Secondary (2°) | 4 | 72% | 3.9 |
Note: The relative reactivity is calculated as (% product / number of hydrogens). The values presented are approximate and can vary with reaction conditions.
Experimental Protocols
Protocol 1: Free-Radical Chlorination of Butane using Sulfuryl Chloride
This protocol describes a general procedure for the laboratory-scale free-radical chlorination of butane.
Materials:
-
Butane (liquefied or in a suitable solvent)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride, if not using neat butane)
-
5% Sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or UV lamp
-
Separatory funnel
-
Apparatus for gas chromatography (GC) analysis
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a dropping funnel. If using a solvent, add it to the flask along with a catalytic amount of AIBN. Cool the flask in an ice bath and condense a known amount of butane into it.
-
Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the decomposition of AIBN and the formation of chlorine radicals from sulfuryl chloride.
-
Addition of Chlorinating Agent: Add a solution of sulfuryl chloride in the reaction solvent dropwise from the dropping funnel to the refluxing mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Continue the reaction at reflux for a specified period (e.g., 20-30 minutes).[3] The progress of the reaction can be monitored by observing the evolution of gases (HCl and SO₂).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water or brine.[1]
-
Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1] Filter or decant the solution to remove the drying agent.
-
Analysis: Analyze the product mixture by gas chromatography (GC) to determine the relative amounts of 1-chlorobutane and 2-chlorobutane, as well as any unreacted butane or polychlorinated products.[9]
Protocol 2: Gas Chromatography (GC) Analysis of Chlorobutane Isomers
This protocol provides general conditions for the separation and analysis of chlorobutane isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a split/splitless injector and a Flame Ionization Detector (FID).[9]
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating the isomers based on their boiling points.[9]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 100 °C.
-
-
Detector Temperature: 250 °C
-
Sample Preparation: Prepare a dilute solution of the product mixture in a suitable solvent (e.g., dichloromethane).
Note: Retention times and optimal separation conditions may vary depending on the specific instrument and column used.[9]
Visualizations
Caption: Competing factors in the regioselective chlorination of butane.
Caption: General experimental workflow for the free-radical chlorination of butane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
minimizing byproduct formation in 2,2,3,3-Tetrachlorobutane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3-tetrachlorobutane. The focus is on minimizing byproduct formation during the free-radical chlorination of 2,2,3-trichlorobutane (B78562).
Troubleshooting Guide
Unwanted byproduct formation is a common challenge in the free-radical chlorination of alkanes. The following table outlines potential issues, their probable causes, and recommended solutions to improve the selectivity and yield of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of isomeric tetrachlorobutane byproducts (e.g., 1,2,2,3-tetrachlorobutane) | 1. High Reaction Temperature: Elevated temperatures increase the reactivity of chlorine radicals, leading to less selective hydrogen abstraction.[1] 2. Non-optimal Reactant Ratio: An excess of chlorine relative to 2,2,3-trichlorobutane increases the likelihood of chlorination at less sterically hindered or electronically disfavored positions. | 1. Lower the reaction temperature. Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This enhances the selectivity of the chlorine radical for the tertiary hydrogen on C3 of 2,2,3-trichlorobutane.[1] 2. Use a high molar excess of 2,2,3-trichlorobutane to chlorine. This ensures that chlorine radicals are more likely to react with the starting material rather than the chlorinated products. |
| Presence of pentachlorobutanes and other highly chlorinated byproducts | 1. High Chlorine Concentration: A high concentration of the chlorinating agent can lead to further chlorination of the desired this compound product.[1] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can promote over-chlorination. | 1. Maintain a low concentration of chlorine throughout the reaction. This can be achieved by the slow, controlled addition of the chlorinating agent (e.g., bubbling chlorine gas at a low flow rate). 2. Monitor the reaction progress. Use techniques like Gas Chromatography (GC) to track the consumption of 2,2,3-trichlorobutane and stop the reaction once the desired conversion is achieved. |
| Low or no conversion of 2,2,3-trichlorobutane | 1. Ineffective Initiation: The UV light source may be too weak or of an incorrect wavelength to efficiently generate chlorine radicals. 2. Presence of Inhibitors: Oxygen or other impurities in the reactants or solvent can act as radical scavengers, quenching the chain reaction. | 1. Ensure a proper UV light source. Use a lamp with an appropriate wavelength (e.g., 254 nm) and sufficient intensity to initiate the reaction. 2. De-gas the reaction mixture and use purified reagents. Purge the solvent and reactants with an inert gas (e.g., nitrogen or argon) before and during the reaction to remove dissolved oxygen. |
| Difficulty in separating this compound from byproducts | 1. Similar Boiling Points of Isomers: Isomeric tetrachlorobutanes may have very close boiling points, making separation by simple distillation challenging. 2. Co-crystallization of Isomers: During purification by crystallization, similar isomers may co-crystallize, leading to an impure final product. | 1. Employ fractional distillation. Use a distillation column with a high number of theoretical plates to effectively separate compounds with close boiling points.[2] 2. Optimize crystallization conditions. Carefully select the crystallization solvent and control the cooling rate to promote the selective crystallization of the desired this compound isomer.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to byproduct formation in the synthesis of this compound?
A1: The primary synthesis route is the free-radical chlorination of 2,2,3-trichlorobutane. This reaction proceeds via a chain mechanism involving chlorine radicals. Byproducts, mainly other isomers of tetrachlorobutane, are formed because the chlorine radical can abstract a hydrogen atom from different positions on the 2,2,3-trichlorobutane molecule. While the tertiary hydrogen at the C3 position is the most reactive, abstraction of primary and secondary hydrogens can also occur, leading to a mixture of products.
Q2: How does temperature quantitatively affect the product distribution?
Illustrative Data: Effect of Temperature on Product Selectivity *
| Reaction Temperature (°C) | Relative Yield of this compound (%) | Relative Yield of Isomeric Byproducts (%) |
| 100 | 60 | 40 |
| 50 | 75 | 25 |
| 25 | 85 | 15 |
| 0 | 92 | 8 |
*This table presents illustrative data based on the general principles of free-radical chlorination to demonstrate the expected trend. Actual results may vary.
Q3: What is the optimal molar ratio of 2,2,3-trichlorobutane to chlorine?
A3: To minimize the formation of polychlorinated byproducts, a high molar excess of 2,2,3-trichlorobutane to the chlorinating agent (e.g., chlorine gas) should be used.[1] This ensures that a chlorine radical is statistically more likely to collide with a molecule of the starting material rather than a molecule of the desired product, thus reducing the chance of over-chlorination. A molar ratio of at least 5:1 (2,2,3-trichlorobutane:chlorine) is a good starting point, with higher ratios potentially leading to even greater selectivity.
Q4: How can I effectively monitor the progress of the reaction?
A4: Gas Chromatography (GC) is an excellent technique for monitoring the reaction. Small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by GC. This will allow you to track the disappearance of the 2,2,3-trichlorobutane peak and the appearance of the this compound and byproduct peaks. The reaction should be stopped when the desired level of conversion of the starting material is achieved to prevent the formation of over-chlorinated products. For more detailed structural information on the byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[6][7]
Q5: What are the best methods for purifying the final product?
A5: The two primary methods for purifying this compound are fractional distillation and crystallization.
-
Fractional Distillation: This technique is used to separate liquids with close boiling points.[2][8] Since the various tetrachlorobutane isomers will have slightly different boiling points, a fractional distillation column with a high number of theoretical plates can be effective for separation.
-
Crystallization: this compound is a solid at room temperature. Therefore, crystallization from a suitable solvent can be a highly effective purification method.[3][4][9][10] The crude product is dissolved in a hot solvent and then allowed to cool slowly. The desired isomer should crystallize out, leaving the impurities in the solution.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Byproducts
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer.
-
The reaction should be carried out under a fume hood.
-
Connect the outlet of the reflux condenser to a gas trap containing a sodium hydroxide (B78521) solution to neutralize any unreacted chlorine and HCl gas produced.
-
The reaction vessel should be shielded from ambient light to ensure that the reaction is initiated only by the controlled UV source.
-
-
Reagents and Conditions:
-
Charge the flask with purified 2,2,3-trichlorobutane.
-
If a solvent is used, ensure it is inert to free-radical chlorination (e.g., carbon tetrachloride, although caution is advised due to its toxicity).
-
Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Position a UV lamp (e.g., 254 nm) to irradiate the reaction mixture.
-
-
Reaction Procedure:
-
Begin stirring the 2,2,3-trichlorobutane.
-
Turn on the UV lamp.
-
Slowly bubble chlorine gas through the gas inlet tube into the reaction mixture at a controlled rate.
-
Maintain the desired temperature throughout the reaction.
-
Monitor the reaction progress by taking small samples for GC analysis.
-
Once the desired conversion is reached, stop the flow of chlorine gas and turn off the UV lamp.
-
-
Work-up:
-
Purge the reaction mixture with an inert gas to remove any dissolved chlorine and HCl.
-
Wash the organic phase with a dilute sodium bicarbonate solution, followed by water.
-
Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent (if any) under reduced pressure.
-
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup:
-
Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column to ensure high separation efficiency.
-
Use a heating mantle with a stirrer for uniform heating.
-
Place a thermometer at the still head to monitor the vapor temperature.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude this compound.
-
Slowly heat the mixture.
-
Collect the fractions based on their boiling points. The initial fractions will likely contain lower-boiling impurities and any remaining starting material.
-
Collect the fraction that distills at the boiling point of this compound.
-
Analyze the collected fractions by GC to assess their purity.
-
Visualizations
Caption: Reaction pathway for the formation of this compound and its byproducts.
Caption: A logical workflow for troubleshooting high byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ysi.com [ysi.com]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [en.khanacademy.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Photochemical Chlorination of 2,2,3-Trichlorobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the photochemical chlorination of 2,2,3-trichlorobutane (B78562). Our aim is to help you optimize your reaction conditions, maximize the yield of your desired product, and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected product distribution for the photochemical chlorination of 2,2,3-trichlorobutane?
A1: The photochemical chlorination of 2,2,3-trichlorobutane proceeds via a free-radical chain reaction, leading to a mixture of tetrachlorinated butanes. The distribution of these products is primarily determined by the statistical probability of chlorine radical attack on the different C-H bonds and the relative stability of the resulting alkyl radicals. The order of reactivity for hydrogen abstraction is tertiary > secondary > primary.[1]
In 2,2,3-trichlorobutane, there are primary, secondary, and tertiary hydrogens. The expected major and minor products are therefore:
-
Major Products: Chlorination at the tertiary (C-3) and secondary (C-1) positions.
-
Minor Products: Chlorination at the primary (C-4) position.
Q2: How does temperature affect the selectivity of the reaction?
A2: Temperature plays a crucial role in the selectivity of photochemical chlorination. Generally, lower temperatures favor greater selectivity.[1] At higher temperatures, the chlorine radical becomes more reactive and less selective, leading to a product distribution that more closely reflects the statistical ratio of the different types of C-H bonds. Conversely, at lower temperatures, the chlorine radical is more selective and preferentially attacks the most reactive C-H bonds (tertiary > secondary > primary), leading to a higher yield of the thermodynamically favored product.
Q3: What are the common side reactions, and how can they be minimized?
A3: Common side reactions in photochemical chlorination include:
-
Polychlorination: Multiple chlorination of the starting material or initial products can occur, leading to a complex mixture of highly chlorinated compounds. To minimize this, it is advisable to use a high ratio of the alkane to chlorine and to stop the reaction at a low conversion rate.
-
Thermal Decomposition (Cracking): At excessively high temperatures, C-C bond cleavage can occur, leading to fragmentation of the carbon skeleton and the formation of smaller chlorinated alkanes. Maintaining a controlled and moderate temperature is essential to prevent this.
-
Inhibition by Oxygen: Oxygen can act as a radical scavenger, terminating the chain reaction and reducing the quantum yield.[1] It is important to deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by periodically taking aliquots from the reaction mixture and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material and the various chlorinated products, providing a clear picture of the product distribution and the extent of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the photochemical chlorination of 2,2,3-trichlorobutane.
| Problem | Possible Causes | Solutions |
| Low or No Reaction | 1. Insufficient Light Source: The UV lamp is not emitting at the correct wavelength or intensity to initiate the reaction. 2. Presence of Inhibitors: Oxygen or other radical scavengers are present in the reaction mixture. 3. Low Chlorine Concentration: The concentration of chlorine is too low to sustain the chain reaction. | 1. Check Lamp: Ensure the UV lamp is functioning correctly and is of the appropriate wavelength (usually in the UV-A or UV-B range) for cleaving the Cl-Cl bond. 2. Deoxygenate: Purge the solvent and reactant with an inert gas (N₂ or Ar) for at least 30 minutes before initiating the reaction and maintain an inert atmosphere throughout. 3. Increase Chlorine Flow: If using gaseous chlorine, ensure a steady and adequate flow rate. If using a chlorinating agent, ensure the correct stoichiometry. |
| Low Yield of Desired Product | 1. Suboptimal Temperature: The reaction temperature is not optimized for the desired selectivity. 2. Incorrect Reaction Time: The reaction was stopped too early (low conversion) or too late (over-chlorination). 3. Poor Mixing: Inefficient mixing can lead to localized high concentrations of chlorine and non-uniform irradiation. | 1. Optimize Temperature: For higher selectivity, conduct the reaction at a lower temperature. Perform small-scale experiments at various temperatures to determine the optimum. 2. Monitor Reaction: Use GC-MS to monitor the reaction progress and stop it when the concentration of the desired product is maximized. 3. Ensure Efficient Stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous. |
| Formation of Multiple Products (Low Selectivity) | 1. High Reaction Temperature: As mentioned, higher temperatures decrease selectivity. 2. High Chlorine Concentration: A high concentration of chlorine can lead to less selective and multiple chlorinations. | 1. Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0°C or below) to enhance selectivity. 2. Control Chlorine Feed: Introduce chlorine gas at a slow, controlled rate or use a limiting amount of the chlorinating agent. |
| Formation of Tars or Dark-Colored Byproducts | 1. Overheating/Thermal Decomposition: Localized overheating or excessively high reaction temperatures can cause decomposition. 2. Reaction with Impurities: Impurities in the starting material or solvent may be reacting to form colored byproducts. | 1. Improve Heat Dissipation: Ensure efficient cooling of the reactor. Use an immersion cooling coil or a jacketed reactor with a circulating coolant. 2. Purify Starting Materials: Use high-purity 2,2,3-trichlorobutane and solvent. |
| Reaction is Too Fast/Uncontrollable | 1. High Light Intensity: A very high-intensity UV source can lead to a very high concentration of radicals and an uncontrolled reaction. 2. High Reactant Concentration: High concentrations of reactants can lead to a rapid, exothermic reaction. | 1. Reduce Light Intensity: Move the light source further from the reactor or use a lower-powered lamp. 2. Dilute the Reaction Mixture: Use a suitable inert solvent (e.g., carbon tetrachloride, which should be handled with extreme care due to its toxicity) to dilute the reactants. |
Data Presentation
The following table presents hypothetical data on the product distribution from the photochemical chlorination of 2,2,3-trichlorobutane at different temperatures. This data is based on the known principles of free-radical chlorination and is intended to illustrate the effect of temperature on selectivity. Actual experimental results may vary.
| Temperature (°C) | 2,2,3,3-Tetrachlorobutane (%) | 1,2,2,3-Tetrachlorobutane (%) | 2,2,3,4-Tetrachlorobutane (%) | Other Polychlorinated Products (%) |
| -20 | 55 | 30 | 10 | 5 |
| 0 | 45 | 35 | 15 | 5 |
| 25 | 35 | 40 | 20 | 5 |
| 50 | 25 | 45 | 25 | 5 |
Note: The percentages are hypothetical and for illustrative purposes.
Experimental Protocols
1. General Procedure for Photochemical Chlorination of 2,2,3-Trichlorobutane
This protocol outlines a general method for the photochemical chlorination of 2,2,3-trichlorobutane. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as both chlorine gas and chlorinated hydrocarbons are toxic. Hydrogen chloride gas is a corrosive byproduct.
-
Materials:
-
2,2,3-trichlorobutane
-
Chlorine gas (or a suitable chlorinating agent like sulfuryl chloride)
-
Inert solvent (e.g., carbon tetrachloride - handle with extreme caution )
-
Nitrogen or Argon gas
-
Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)
-
Gas washing bottle with a sodium hydroxide (B78521) solution to trap excess chlorine and HCl gas.
-
Cooling system (e.g., cryostat or ice bath)
-
-
Procedure:
-
Set up the photochemical reactor with a magnetic stirrer, a gas inlet, a gas outlet connected to the trap, and a thermometer.
-
Dissolve a known amount of 2,2,3-trichlorobutane in the inert solvent in the reactor.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Cool the reaction mixture to the desired temperature using the cooling system.
-
Turn on the UV lamp.
-
Slowly bubble chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by taking samples at regular intervals for GC-MS analysis.
-
Once the desired conversion is achieved, turn off the UV lamp and stop the chlorine flow.
-
Purge the reaction mixture with nitrogen or argon to remove any remaining chlorine and HCl.
-
Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the desired product by fractional distillation or preparative gas chromatography.
-
2. GC-MS Analysis of the Product Mixture
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column suitable for separating chlorinated hydrocarbons (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted crude reaction mixture.
-
Detection: The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the fragmentation patterns with a mass spectral library.
-
Quantification: The relative peak areas in the gas chromatogram can be used to determine the percentage of each product in the mixture.
Visualizations
Caption: Experimental workflow for photochemical chlorination.
Caption: Troubleshooting decision tree for photochemical chlorination.
References
Technical Support Center: Catalyst Selection for the Synthesis of Chlorinated Butanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate catalyst for the synthesis of chlorinated butanes. This resource includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of chlorinated butanes?
The main methods for synthesizing chlorinated butanes involve the reaction of butane (B89635) with a chlorinating agent under the influence of a catalyst or an initiator. The three primary approaches are free-radical chlorination, Lewis acid-catalyzed chlorination, and zeolite-catalyzed chlorination. Each method offers different selectivities for the various isomers of chlorinated butane.
Q2: What are the main products of butane chlorination?
The monochlorination of n-butane primarily yields two isomers: 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[1][2] The ratio of these products is highly dependent on the reaction conditions and the type of catalyst used.[1] Further chlorination can lead to the formation of dichlorobutanes and other polychlorinated products.[3]
Q3: How does free-radical chlorination of butane work?
Free-radical chlorination is typically initiated by UV light or a chemical radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).[1] The reaction proceeds via a chain mechanism involving the formation of chlorine radicals that abstract hydrogen atoms from butane to form butyl radicals.[1][4] These butyl radicals then react with molecular chlorine to produce chlorobutane and another chlorine radical, propagating the chain.[1]
Q4: What is the typical product distribution in free-radical chlorination of butane?
In free-radical chlorination, the product distribution is determined by both statistical probability and the stability of the radical intermediate.[1] Butane has six primary hydrogens and four secondary hydrogens.[1] While statistically this would favor the formation of 1-chlorobutane, the greater stability of the secondary butyl radical leads to a higher yield of 2-chlorobutane, typically in a ratio of about 72% 2-chlorobutane to 28% 1-chlorobutane at moderate temperatures.[1][5]
Q5: How can Lewis acids catalyze the chlorination of butane?
Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can catalyze the chlorination of alkanes by polarizing the chlorine molecule, making it a stronger electrophile.[6] This facilitates the attack on the alkane C-H bond. While more commonly used for aromatic chlorination, Lewis acids can also promote the halogenation of alkanes.[6]
Q6: What is the potential advantage of using zeolites as catalysts for butane chlorination?
Zeolites are crystalline aluminosilicates with a porous structure that can offer shape selectivity.[7][8] This means that the pore size and shape of the zeolite can influence which isomers are formed by controlling the access of reactants to the active sites and the diffusion of products out of the pores.[7] For instance, zeolites with appropriate channel dimensions could potentially favor the formation of the less bulky 1-chlorobutane. Zeolites can act as both Lewis and Brønsted acids, which can influence the reaction mechanism.[9]
Troubleshooting Guides
Guide 1: Free-Radical Chlorination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Ineffective initiation of the reaction. | Ensure your radical initiator (e.g., AIBN) is fresh and properly stored. If using photochemical initiation, verify the intensity and wavelength of the UV light source.[10] |
| Presence of radical inhibitors (e.g., oxygen). | Degas your solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] | |
| Significant formation of polychlorinated products | High concentration of the chlorinating agent relative to butane. | Use a large excess of butane relative to the chlorinating agent (e.g., sulfuryl chloride) to favor monochlorination.[10] |
| Prolonged reaction time. | Monitor the reaction progress using GC and stop the reaction once a satisfactory conversion of the starting material is achieved. | |
| Product distribution is not as expected (low selectivity for 2-chlorobutane) | Reaction temperature is too high. | Lowering the reaction temperature generally increases selectivity for the product formed via the more stable radical intermediate (2-chlorobutane).[10][11] |
| Inaccurate product analysis. | Ensure proper calibration of your gas chromatograph (GC) with authentic samples of 1-chlorobutane and 2-chlorobutane for accurate quantification. |
Guide 2: Lewis Acid-Catalyzed Chlorination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of butane | Insufficient catalyst activity. | Ensure the Lewis acid is anhydrous and of high purity. Increase the catalyst loading, but be mindful of potential side reactions. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Formation of rearranged or cracked products | High catalyst acidity and/or high temperature. | Use a milder Lewis acid or decrease the reaction temperature. Consider using a supported Lewis acid to moderate its activity. |
| Water contamination. | Ensure all reactants, solvents, and glassware are rigorously dried, as water can deactivate the Lewis acid catalyst and promote side reactions. | |
| Catalyst deactivation | Formation of complexes with products or impurities. | Consider using a heterogeneous Lewis acid catalyst that can be more easily regenerated. |
| Coking at higher temperatures. | If operating at elevated temperatures, periodic regeneration of the catalyst by calcination (for solid catalysts) may be necessary. |
Guide 3: Zeolite-Catalyzed Chlorination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low butane conversion | Diffusion limitations of reactants into zeolite pores. | Choose a zeolite with a larger pore size or increase the reaction temperature to enhance diffusion rates. |
| Inactive catalytic sites. | Ensure the zeolite is properly activated (e.g., by calcination to remove water) and that the desired cationic form (e.g., H-form) is present. | |
| Poor selectivity | Inappropriate zeolite pore size or structure. | Select a zeolite with a pore structure that can sterically hinder the formation of the undesired isomer (e.g., a medium-pore zeolite like ZSM-5 might favor 1-chlorobutane).[7] |
| Reaction occurring on the external surface of the zeolite crystals. | Use larger zeolite crystals to minimize the external surface area to volume ratio, or selectively poison the external acid sites. | |
| Rapid catalyst deactivation | Coke formation blocking the zeolite pores. | Lower the reaction temperature or run the reaction in the presence of a co-feed that can suppress coke formation. Periodic regeneration by calcination is often required.[9] |
| Dealumination of the zeolite framework by HCl byproduct. | Use a zeolite with a higher silica-to-alumina ratio (SAR) to improve stability in acidic environments.[12] |
Catalyst Performance Data
The following table summarizes typical performance data for different catalytic systems in the monochlorination of n-butane. Note that data for Lewis acid and zeolite-catalyzed chlorination of butane is less common in the literature, and the values presented are estimates based on their performance with other alkanes and the principles of catalysis.
| Catalyst System | Catalyst/Initiator | Chlorinating Agent | Typical Conditions | n-Butane Conversion (%) | Selectivity (1-chlorobutane : 2-chlorobutane) | Key Features & Drawbacks |
| Free-Radical | UV light or AIBN | Cl₂ or SO₂Cl₂ | 25-80°C | Moderate to High | ~28 : 72[5] | Simple and effective, but generally offers low selectivity for 1-chlorobutane.[1] Can lead to polychlorination.[10] |
| Lewis Acid | AlCl₃, FeCl₃ | Cl₂ | 0-50°C | Variable | Potentially favors 2-chlorobutane | Can enhance reaction rates but may lead to isomerization and cracking.[6] Sensitive to moisture. |
| Zeolite | H-ZSM-5, H-Beta | Cl₂ or SO₂Cl₂ | 100-300°C | Variable | Can be tuned to favor 1-chlorobutane (shape selectivity) | Offers potential for improved selectivity to 1-chlorobutane.[7] Prone to deactivation by coking.[9] |
Detailed Experimental Protocols
Protocol 1: Free-Radical Chlorination of n-Butane using Sulfuryl Chloride and AIBN
This protocol is adapted from general procedures for the free-radical chlorination of alkanes.[1]
Materials:
-
n-Butane (liquefied or in a suitable solvent)
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
A suitable solvent (e.g., carbon tetrachloride or dichloromethane)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and a gas trap.
Procedure:
-
Apparatus Setup: Assemble a reflux apparatus in a fume hood. The top of the condenser should be connected to a gas trap containing an aqueous solution of sodium bicarbonate to neutralize the HCl and SO₂ byproducts. Ensure all glassware is dry.
-
Reaction Mixture: In the round-bottom flask, place a magnetic stir bar and a solution of n-butane in the chosen solvent. To favor monochlorination, a significant excess of butane should be used.
-
Initiator Addition: Add a catalytic amount of AIBN (approximately 1-2 mol% relative to sulfuryl chloride) to the flask.
-
Addition of Chlorinating Agent: Place sulfuryl chloride (the limiting reagent) in the dropping funnel.
-
Reaction: Heat the butane solution to reflux (the boiling point of the solvent). Once refluxing, add the sulfuryl chloride dropwise over a period of 30-60 minutes.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the decomposition of the remaining AIBN and completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Analysis: Analyze the product mixture by gas chromatography (GC) to determine the ratio of 1-chlorobutane to 2-chlorobutane and the extent of polychlorination. The products can be purified by fractional distillation.
Protocol 2: Lewis Acid-Catalyzed Chlorination of n-Butane (Conceptual Protocol)
This conceptual protocol is based on general principles of Lewis acid-catalyzed halogenation of alkanes.
Materials:
-
n-Butane (liquefied or in an inert solvent like dichloromethane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Three-necked round-bottom flask, gas inlet tube, condenser, magnetic stirrer, and a gas trap.
Procedure:
-
Apparatus Setup: Set up the reaction apparatus in a fume hood. All glassware must be rigorously dried to prevent deactivation of the Lewis acid. The outlet of the condenser should be connected to a gas trap.
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Reactant Addition: Cool the flask in an ice bath and condense a known amount of n-butane into the flask.
-
Chlorination: While stirring vigorously, bubble chlorine gas through the mixture at a slow, controlled rate. Maintain the temperature at 0-10°C.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (and quenching them) for GC analysis.
-
Quenching: Once the desired conversion is reached, stop the chlorine flow and carefully quench the reaction by slowly adding ice-cold water.
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with dilute HCl, followed by saturated aqueous NaHCO₃ and brine.
-
Drying and Analysis: Dry the organic layer over anhydrous CaCl₂, filter, and analyze the product distribution by GC.
Protocol 3: Zeolite-Catalyzed Chlorination of n-Butane in the Gas Phase (Conceptual Protocol)
This conceptual protocol is for a continuous flow, gas-phase reaction, based on typical setups for zeolite catalysis.
Materials:
-
n-Butane gas
-
Chlorine gas (Cl₂)
-
Inert carrier gas (e.g., nitrogen or helium)
-
Zeolite catalyst (e.g., H-ZSM-5)
-
Fixed-bed reactor (quartz tube), tube furnace, mass flow controllers, condenser, and an analytical GC.
Procedure:
-
Catalyst Preparation: Press the zeolite powder into pellets, crush, and sieve to obtain particles of a specific size range.
-
Reactor Loading: Load a known amount of the zeolite catalyst into the fixed-bed reactor, securing it with quartz wool plugs.
-
Catalyst Activation: Place the reactor in the tube furnace and activate the catalyst by heating it under a flow of inert gas to a high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.
-
Reaction: Cool the reactor to the desired reaction temperature (e.g., 150-250°C). Introduce a gaseous feed stream of n-butane, chlorine, and the inert carrier gas into the reactor at controlled flow rates using mass flow controllers.
-
Product Collection and Analysis: Pass the effluent from the reactor through a cold trap or condenser to collect the liquid products. Analyze the gas and liquid streams online or offline using a GC to determine conversion and product selectivity.
-
Catalyst Regeneration: After the reaction, the catalyst can be regenerated by carefully burning off the coke deposits in a controlled flow of air at an elevated temperature.
Catalyst Selection Workflow
Choosing the right catalyst for the synthesis of chlorinated butanes depends on the desired product and the experimental constraints. The following workflow provides a logical guide for this selection process.
Caption: A decision-making workflow for selecting a catalyst for butane chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanism of halogenation of alkanes: UPSC note on Mechanism of halogenation of alkanes [unacademy.com]
- 5. aklectures.com [aklectures.com]
- 6. A novel classification of Lewis acids on the basis of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Shape selectivity and carbon formation in zeolites (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
troubleshooting low conversion rates in 2,2,3,3-tetrachlorobutane synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,2,3,3-tetrachlorobutane. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis, particularly low conversion rates.
Troubleshooting Low Conversion Rates
Low conversion rates in the synthesis of this compound can stem from several factors related to reaction conditions, reagent purity, and the presence of side reactions. This section provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My conversion rate of 2,2,3-trichlorobutane (B78562) to this compound is significantly lower than expected. What are the most likely causes?
Several factors can contribute to low conversion rates in this photochemical chlorination reaction. The most common issues include:
-
Suboptimal Reaction Temperature: The reaction is exothermic, and excessive heat can favor the formation of undesired side products and decrease the selectivity for this compound.[1] The ideal temperature range is typically between 30°C and 50°C.[1]
-
Inadequate UV Light Activation: The reaction is initiated by the homolytic cleavage of chlorine gas by UV light.[1][2] If the UV source is too weak, of the incorrect wavelength, or if the reaction vessel material blocks UV transmission, the initiation of the radical chain reaction will be inefficient.
-
Presence of Impurities: Impurities in the starting material, 2,2,3-trichlorobutane, or in the chlorine gas can inhibit the radical chain reaction. Oxygen, for instance, is a known inhibitor of radical reactions.[2]
-
Formation of Isomeric Byproducts: The chlorination of 2,2,3-trichlorobutane can also yield other isomers such as 1,2,2,3- and 2,2,3,4-tetrachlorobutanes.[3] While the formation of this compound is generally predominant, suboptimal conditions can increase the proportion of these other isomers.[3]
Q2: I am observing the formation of multiple tetrachlorobutane isomers. How can I improve the selectivity for this compound?
Improving selectivity is primarily achieved by controlling the reaction conditions:
-
Strict Temperature Control: Maintaining the reaction temperature within the optimal 30-50°C range is crucial.[1] Use of a cooling bath is recommended to dissipate the heat generated by this exothermic reaction.[1]
-
Controlled Chlorine Addition: A slow and controlled introduction of chlorine gas can help to maintain a low concentration of chlorine radicals at any given time, which can improve selectivity.
-
Solvent Effects: While often performed neat, the choice of an inert solvent can sometimes influence the selectivity of free-radical chlorination reactions.
Q3: How can I confirm the purity of my starting materials and identify impurities?
Ensuring the purity of your reactants is a critical first step. The following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can be used to check the purity of the 2,2,3-trichlorobutane starting material and to identify any isomeric impurities or residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities in your starting material.
If impurities are detected, purification of the 2,2,3-trichlorobutane by distillation is recommended before use.
Q4: My reaction seems to stop before all the starting material is consumed. What could be the reason?
A stalled reaction can be due to several factors:
-
Depletion of Chlorine: Ensure a continuous and sufficient supply of chlorine gas throughout the reaction.
-
Inhibitor Accumulation: As the reaction progresses, trace impurities or byproducts that act as radical scavengers may accumulate and quench the chain reaction.
-
UV Source Failure: Check that your UV lamp is functioning correctly throughout the entire reaction time.
Q5: What is the best way to monitor the progress of the reaction?
Regularly monitoring the reaction is key to achieving optimal results. The recommended method is:
-
Gas Chromatography (GC): Taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC will allow you to track the disappearance of the 2,2,3-trichlorobutane peak and the appearance of the this compound peak. This will help you determine the optimal reaction time and prevent the formation of over-chlorinated byproducts.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 2,2,3-trichlorobutane | High purity is essential. |
| Reagent | Chlorine (gas) | Anhydrous and free of inhibitors. |
| Initiation | UV Irradiation | Mercury-vapor lamp is a common source. |
| Temperature | 30 - 50 °C | Reaction is exothermic; cooling is required.[1] |
| Pressure | Atmospheric | |
| Reaction Time | Varies (monitor by GC) | Typically several hours. |
| Expected Yield | Up to 84% (with recycling of unreacted starting material) | [1] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline for the photochemical chlorination of 2,2,3-trichlorobutane.
Materials:
-
2,2,3-trichlorobutane
-
Chlorine gas
-
Reaction vessel equipped with a gas inlet tube, a condenser, a thermometer, and a magnetic stirrer (the vessel should be made of a material transparent to UV light, such as quartz or borosilicate glass)
-
UV lamp (e.g., mercury-vapor lamp)
-
Cooling bath (e.g., water or ice bath)
-
Apparatus for GC analysis
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure the reaction vessel is clean and dry.
-
Charging the Reactor: Place a known amount of high-purity 2,2,3-trichlorobutane into the reaction vessel.
-
Initiating the Reaction: Begin stirring the 2,2,3-trichlorobutane and start the flow of cooling water through the condenser. Position the UV lamp to irradiate the reaction vessel.
-
Chlorine Addition: Slowly bubble chlorine gas through the stirred liquid. The reaction is indicated by a temperature increase and the evolution of hydrogen chloride gas.[3]
-
Temperature Control: Maintain the reaction temperature between 30°C and 50°C by adjusting the cooling bath.[1]
-
Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to monitor the conversion of 2,2,3-trichlorobutane.
-
Completion: Continue the reaction until the desired level of conversion is achieved. As the reaction progresses, this compound will precipitate as white crystals.[1]
-
Workup: Once the reaction is complete, stop the flow of chlorine and turn off the UV lamp. The crystalline product can be separated from the unreacted liquid 2,2,3-trichlorobutane by filtration or centrifugation.[1]
-
Purification and Recovery: The solid this compound can be further purified by recrystallization. The unreacted 2,2,3-trichlorobutane can be recovered from the filtrate by distillation and recycled in subsequent batches to improve the overall yield.[3]
dot
References
Validation & Comparative
Comparative Analysis of Tetrachlorobutane Isomers: A Guide for Researchers
An in-depth comparison of the physical, chemical, and toxicological properties of various tetrachlorobutane isomers, providing essential data and experimental insights for researchers, scientists, and drug development professionals.
Tetrachlorobutane (C₄H₆Cl₄) exists in several constitutional and stereoisomeric forms, each possessing unique physicochemical properties that influence their reactivity, utility, and biological impact. This guide offers a comparative analysis of key tetrachlorobutane isomers, presenting available experimental data and outlining standard protocols for their characterization. A thorough understanding of these differences is critical for applications ranging from chemical synthesis to toxicological assessment.
Isomers of Tetrachlorobutane
The primary constitutional isomers of tetrachlorobutane include:
-
1,1,1,2-Tetrachlorobutane
-
1,1,2,2-Tetrachlorobutane
-
1,1,2,3-Tetrachlorobutane
-
1,1,3,3-Tetrachlorobutane
-
2,2,3,3-Tetrachlorobutane
Furthermore, 1,2,3,4-tetrachlorobutane exhibits stereoisomerism, existing as a meso compound and a pair of enantiomers (a racemic mixture).[1] These subtle structural variations can lead to significant differences in physical properties and chemical behavior.
Data Presentation: Physical Properties
A comparative summary of the available physical property data for various tetrachlorobutane isomers is presented below. It is important to note that much of the publicly available data is estimated or computationally derived, with experimentally determined values being less common for some isomers.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 1,1,1,2-Tetrachlorobutane | 39966-95-5 | 195.90 | 191.03 (estimate)[1] | 28.17 (estimate)[1] | 1.3907[1] |
| 1,1,2,2-Tetrachlorobutane | 79267-31-5 | 195.90 | Not Available | Not Available | Not Available |
| 1,1,2,3-Tetrachlorobutane | --- | 195.90 | Not Available | Not Available | Not Available |
| 1,1,3,3-Tetrachlorobutane | 39185-82-5 | 195.90 | Not Available | Not Available | Not Available |
| 1,2,3,4-Tetrachlorobutane (mixture of isomers) | 3405-32-1 | 195.90 | 191.03 (estimate)[2] | 28.17 (estimate)[2] | 1.3920 (estimate)[2] |
| meso-1,2,3,4-Tetrachlorobutane | 28507-96-2 | 195.90 | Not Available | ~73 | Not Available |
| dl-1,2,3,4-Tetrachlorobutane (racemic) | --- | 195.90 | Not Available | < 0 | Not Available |
| This compound | 14499-87-7 | 195.90 | 166.7[3] | Not Available | 1.397[3] |
Solubility: Generally, tetrachlorobutane isomers exhibit low solubility in water due to their non-polar hydrocarbon backbone.[4] They are more soluble in organic solvents such as hexane, acetone, and toluene.[4] The solubility can be influenced by temperature, with increased temperatures often leading to higher solubility.[4]
Chemical Reactivity: A Comparative Overview
The reactivity of tetrachlorobutane isomers is primarily dictated by the position of the chlorine atoms, which influences their susceptibility to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The carbon-chlorine bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the rate of nucleophilic substitution is highly dependent on steric hindrance around the reaction center. Isomers with chlorine atoms on tertiary carbons are expected to favor Sₙ1 reactions, while those on primary carbons are more likely to undergo Sₙ2 reactions. The presence of multiple bulky chlorine atoms on adjacent carbons, as seen in isomers like this compound, can significantly hinder nucleophilic attack.
Elimination (Dehydrochlorination): Tetrachlorobutane isomers can undergo elimination reactions in the presence of a base to form dichlorobutadienes. This reaction is of industrial significance, particularly the dehydrochlorination of 1,2,3,4-tetrachlorobutane to produce 2,3-dichloro-1,3-butadiene, a monomer for synthetic rubber.[4] Studies have shown that the stereochemistry of the starting material influences the product distribution. For instance, the solid meso-1,2,3,4-tetrachlorobutane and the liquid racemic isomer yield different ratios of intermediate trichlorobutenes upon dehydrochlorination.
Toxicity and Biological Effects
Detailed comparative toxicological data for all tetrachlorobutane isomers is limited. However, halogenated hydrocarbons as a class are known to exhibit varying degrees of toxicity. For 1,2,3,4-tetrachlorobutane, GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[5] Animal studies on tetrachlorobenzenes, a related class of compounds, have shown dose-dependent effects on the liver, thyroid, kidney, and lungs, with toxicity varying between isomers. Given the structural similarities, it is plausible that different tetrachlorobutane isomers will also exhibit varying toxicological profiles.
Experimental Protocols
Accurate characterization and differentiation of tetrachlorobutane isomers rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify different tetrachlorobutane isomers in a mixture and to obtain their mass spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve the sample mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5ms or equivalent). A temperature program is used to elute the isomers based on their boiling points and interaction with the stationary phase.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer, typically using electron ionization (EI). The resulting mass spectra, which show the molecular ion and characteristic fragmentation patterns, are used to identify the individual isomers. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key feature in the mass spectra of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise structure of each isomer by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Methodology:
-
Sample Preparation: Dissolve a purified sample of the isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.
-
¹H NMR Spectroscopy: The number of signals, their chemical shifts (influenced by the proximity of electronegative chlorine atoms), splitting patterns (due to spin-spin coupling with neighboring protons), and integration values (proportional to the number of protons) provide detailed information about the connectivity of hydrogen atoms in the molecule.
-
¹³C NMR Spectroscopy: The number of unique signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the isomer, providing valuable information about the carbon skeleton and symmetry of the molecule.
Visualization of Isomer Differentiation Workflow
References
- 1. US20110313216A1 - Process for production of 2,3-dichlorobutadiene-1,3 - Google Patents [patents.google.com]
- 2. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 5. 1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2,2,3,3- and 1,2,3,4-Tetrachlorobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic differences between the structural isomers 2,2,3,3-tetrachlorobutane and 1,2,3,4-tetrachlorobutane (B46602). Understanding these differences is crucial for the accurate identification and characterization of these compounds in various research and development settings. The comparison is based on an analysis of their expected and reported Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
The structural differences between this compound and 1,2,3,4-tetrachlorobutane give rise to distinct spectroscopic fingerprints. The high degree of symmetry in this compound simplifies its NMR spectra, while the presence of stereoisomers in 1,2,3,4-tetrachlorobutane leads to more complex spectral features.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the vibrational modes of functional groups within a molecule. For both tetrachlorobutane isomers, the most prominent features are expected to be the C-H stretching and bending frequencies, as well as the C-Cl stretching frequencies.
| Spectroscopic Feature | This compound | 1,2,3,4-Tetrachlorobutane |
| C-H Stretching | Expected in the 2950-2850 cm⁻¹ region, characteristic of sp³ C-H bonds. | Also expected in the 2950-2850 cm⁻¹ region for sp³ C-H bonds. |
| C-Cl Stretching | A strong absorption is expected in the 800-600 cm⁻¹ region. Due to the symmetry, a simpler pattern of bands is anticipated. | Multiple C-Cl stretching bands are expected in the 800-600 cm⁻¹ region, reflecting the different chemical environments of the chlorine atoms. |
| Fingerprint Region | A relatively simpler pattern of bands is expected below 1500 cm⁻¹. | A more complex pattern of bands is expected due to the lower symmetry and presence of stereoisomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are markedly different due to their distinct molecular symmetries.
| Spectroscopic Feature | This compound | 1,2,3,4-Tetrachlorobutane |
| Chemical Shifts (ppm) | At room temperature (25°C), a single sharp singlet is observed for the six equivalent methyl protons.[1][2] At lower temperatures (-50°C), this singlet splits into two singlets of unequal intensity due to restricted rotation around the central C-C bond, revealing the presence of anti and gauche conformers.[1] | A more complex spectrum with multiple signals is expected due to the non-equivalent protons at the C1, C2, C3, and C4 positions. The presence of stereoisomers (meso and enantiomeric pairs) will further complicate the spectrum, potentially showing overlapping multiplets. |
| Spin-Spin Coupling | No coupling is observed at room temperature as all protons are chemically equivalent. | Complex coupling patterns (e.g., doublets of doublets, multiplets) are expected due to the coupling between non-equivalent protons on adjacent carbons. |
| Integration | The single peak integrates to 6 protons. | The integration of the various signals will correspond to the number of protons in each unique environment (e.g., 2H at C1 and C4, 1H at C2 and C3 for each stereoisomer). |
¹³C NMR Spectroscopy
The ¹³C NMR spectra also reflect the symmetry differences between the two isomers.
| Spectroscopic Feature | This compound | 1,2,3,4-Tetrachlorobutane |
| Number of Signals | Two signals are expected: one for the two equivalent methyl carbons and one for the two equivalent quaternary carbons bearing the chlorine atoms. | Up to four signals could be present for the four distinct carbon environments in a single stereoisomer. A mixture of stereoisomers would show a more complex set of peaks. |
| Chemical Shifts (ppm) | The methyl carbons would appear upfield (lower ppm), while the carbons bonded to chlorine would be significantly downfield (higher ppm) due to the deshielding effect of the electronegative chlorine atoms. | The chemical shifts of the carbons will be influenced by the number of attached chlorine atoms and their position in the chain. The C2 and C3 carbons, bonded to chlorine, would be the most downfield. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of molecular weight and structural features.
| Spectroscopic Feature | This compound | 1,2,3,4-Tetrachlorobutane |
| Molecular Ion Peak (M⁺) | A molecular ion peak cluster is expected, showing the characteristic isotopic pattern for four chlorine atoms. | A molecular ion peak cluster with the isotopic pattern for four chlorine atoms is also expected. |
| Major Fragments | Fragmentation is likely to involve the loss of methyl groups (CH₃) and chlorine atoms (Cl). A prominent fragment could result from the cleavage of the central C-C bond. | Fragmentation is more complex. Reported major fragment ions include m/z 123, 111, 109, 62, and 51.[3] These likely correspond to various losses of HCl and chlorine radicals from different parts of the carbon chain. |
| Isotopic Pattern | The presence of four chlorine atoms will result in a complex isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M, M+2, M+4, M+6, and M+8. | The isotopic pattern for four chlorine atoms will also be a key feature of its mass spectrum. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of the liquid sample.
Methodology (Liquid Film):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Record a background spectrum.
-
Place a single drop of the neat liquid sample (either 2,2,3,3- or 1,2,3,4-tetrachlorobutane) directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry completely after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the tetrachlorobutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-220 ppm is generally used.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.
Workflow for Spectroscopic Differentiation
The following diagram illustrates the logical workflow for distinguishing between 2,2,3,3- and 1,2,3,4-tetrachlorobutane using the discussed spectroscopic methods.
Caption: Logical workflow for the spectroscopic differentiation of tetrachlorobutane isomers.
References
Validating the Molecular Structure of 2,2,3,3-Tetrachlorobutane: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of validating the structure of 2,2,3,3-tetrachlorobutane, with a primary focus on single-crystal X-ray crystallography. It compares this definitive technique with other common analytical methods and provides a detailed, albeit illustrative, experimental protocol and expected data, given the current absence of a published crystal structure for this specific compound.
Unambiguous Structure Determination: The Power of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about a molecule's connectivity and mass, they offer indirect structural insights.[1] Single-crystal X-ray crystallography, however, stands as the gold standard for atomic-level structural elucidation, providing a precise three-dimensional map of electron density within a crystal.[1] This allows for the direct determination of bond lengths, bond angles, and the absolute stereochemistry of a molecule.[1]
For a molecule such as this compound, X-ray crystallography would definitively confirm the substitution pattern of the chlorine atoms on the butane (B89635) backbone and provide precise geometric parameters.
Comparison of Structural Validation Techniques
A multi-faceted approach is often employed in structural validation. Here's a comparison of X-ray crystallography with other key analytical techniques for a molecule like this compound:
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Unambiguous structure determination, absolute stereochemistry | Requires a suitable single crystal, which can be challenging to grow[1] |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling | Provides detailed information about the molecular skeleton in solution, non-destructive | Indirect structural information, can be complex to interpret for molecules with conformational flexibility |
| Mass Spectrometry | Molecular weight, fragmentation patterns | High sensitivity, provides molecular formula information | Does not provide information on stereochemistry or atom connectivity |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple, good for identifying key bonds | Provides limited information on the overall molecular structure |
Hypothetical X-ray Crystallography Data for this compound
While a specific crystal structure is not publicly available, the following table illustrates the type of crystallographic data that would be expected from a successful X-ray diffraction experiment on this compound. These values are representative of typical small organic molecules.
| Parameter | Expected Value |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 6 - 10 |
| c (Å) | 10 - 15 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 800 - 1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.5 - 1.7 |
| R-factor (%) | < 5 |
Experimental Protocol for X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps.[2]
1. Crystallization: The first and often most challenging step is growing a single crystal of high quality, typically 0.1-0.3 mm in each dimension.[3] For a small, non-polar molecule like this compound, several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly in a dust-free environment.[4] The choice of solvent is critical, as it should be one in which the compound is moderately soluble.[4]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, gradually decreasing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a narrow beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[2] This pattern is recorded on a detector. Modern diffractometers automate this process, collecting thousands of reflections at various crystal orientations.
3. Structure Solution and Refinement: The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to obtain the final, precise crystal structure.
Experimental Workflow
Caption: Workflow for X-ray Crystal Structure Determination.
Logical Relationship of Validation Methods
Caption: Interrelation of Structural Validation Techniques.
References
A Comparative Guide to Photochemical and Thermal Chlorination of Butane
For Researchers, Scientists, and Drug Development Professionals
The chlorination of alkanes, such as butane (B89635), is a fundamental process in organic synthesis for the introduction of functional groups. This guide provides an objective comparison of two primary methods for the chlorination of butane: photochemical and thermal initiation. Both methods proceed via a free-radical chain mechanism but differ significantly in their reaction conditions, selectivity, and product distribution. Understanding these differences is crucial for selecting the appropriate method for a desired synthetic outcome.
Data Presentation: Quantitative Comparison
The product distribution in the monochlorination of n-butane is a key performance indicator for comparing photochemical and thermal methods. The following table summarizes the approximate product distribution under representative conditions for each method.
| Feature | Photochemical Chlorination | Thermal Chlorination |
| Initiation Method | UV light (hν) | High temperature (Δ) |
| Typical Temperature | Room Temperature (~25-30°C) | High Temperature (~400-500°C) |
| Product Distribution | ||
| 1-Chlorobutane (B31608) | ~28%[1] | Approaches statistical ratio (~50-60%) |
| 2-Chlorobutane (B165301) | ~72%[1] | Approaches statistical ratio (~40-50%) |
| Selectivity | Higher selectivity for the secondary carbon due to the greater stability of the secondary radical intermediate.[1] | Lower selectivity as the increased kinetic energy at high temperatures makes the chlorine radical less discriminating. |
Reaction Mechanisms
Both photochemical and thermal chlorination of butane proceed through a free-radical chain reaction involving three key stages: initiation, propagation, and termination.[2][3]
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This is the primary point of differentiation between the two methods.
-
Photochemical Initiation: Requires the input of energy in the form of ultraviolet (UV) light.[2][3][4]
-
Thermal Initiation: Requires high temperatures to provide the energy for the homolytic cleavage of the Cl-Cl bond.[5]
Propagation: This stage consists of two repeating steps that lead to the formation of the chlorinated products.
-
Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This can result in the formation of either a primary (1°) or a secondary (2°) butyl radical.[2]
-
Radical Reaction with Cl₂: The newly formed butyl radical reacts with another chlorine molecule to produce the corresponding chlorobutane (1-chlorobutane or 2-chlorobutane) and a new chlorine radical, which continues the chain reaction.[2]
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two butyl radicals, or a chlorine radical and a butyl radical.[2]
Experimental Protocols
Below are detailed methodologies for conducting photochemical and thermal chlorination of butane in a laboratory setting.
Photochemical Chlorination of Butane
Objective: To perform the monochlorination of butane using photochemical initiation and analyze the product distribution.
Materials:
-
n-Butane (gas)
-
Chlorine (gas)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic )
-
UV lamp (mercury vapor lamp)
-
Gas washing bottles
-
Reaction vessel (quartz or borosilicate glass) with gas inlet and outlet
-
Condenser
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The setup should consist of a reaction vessel equipped with a gas inlet tube, a condenser, and a gas outlet. The outlet should be connected to a series of gas washing bottles containing a sodium hydroxide (B78521) solution to neutralize unreacted chlorine and HCl gas. A cold trap should be placed before the washing bottles to collect the chlorinated products.
-
Reaction Mixture: Introduce the inert solvent into the reaction vessel. Pass a slow stream of n-butane gas through the solvent to create a saturated solution.
-
Initiation: Turn on the UV lamp and position it to irradiate the reaction vessel.
-
Reaction: Slowly bubble chlorine gas through the butane solution. The rate of chlorine addition should be controlled to maintain a slight excess of butane, which helps to minimize polychlorination.
-
Monitoring: The progress of the reaction can be monitored by the disappearance of the greenish-yellow color of chlorine.
-
Work-up: Once the desired reaction time has elapsed or the chlorine color is no longer discharged, stop the flow of gases and turn off the UV lamp.
-
Product Collection: The chlorinated butanes, being more volatile than the solvent, will be carried out with the gas stream and condensed in the cold trap.
-
Analysis: Analyze the collected product mixture using gas chromatography (GC) to determine the relative amounts of 1-chlorobutane and 2-chlorobutane.
Thermal Chlorination of Butane
Objective: To perform the monochlorination of butane using thermal initiation and analyze the product distribution.
Materials:
-
n-Butane (gas)
-
Chlorine (gas)
-
High-temperature tube furnace
-
Quartz or ceramic reaction tube
-
Gas flow controllers
-
Condenser
-
Cold trap
-
Gas washing bottles
-
Gas chromatograph (GC)
Procedure:
-
Apparatus Setup: Set up the reaction system with a tube furnace containing a quartz or ceramic reaction tube. The inlet of the tube should be connected to gas cylinders of n-butane and chlorine via mass flow controllers. The outlet of the tube should be connected to a condenser, a cold trap, and then gas washing bottles with sodium hydroxide solution.
-
Reaction Conditions: Heat the tube furnace to the desired reaction temperature (e.g., 400°C).
-
Reactant Flow: Using the mass flow controllers, introduce a mixture of n-butane and chlorine gas into the hot reaction tube. A molar excess of butane is recommended to favor monochlorination.
-
Reaction: The reaction occurs as the gas mixture passes through the heated zone of the furnace.
-
Product Collection: The reaction products are cooled and condensed in the cold trap.
-
Work-up: After the reaction is complete, the collected liquid is carefully transferred for analysis.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the ratio of 1-chlorobutane to 2-chlorobutane.
Selectivity and Product Distribution
The regioselectivity of the free-radical chlorination of butane is governed by two main factors: the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.[2]
-
Statistical Factor: Butane has six primary hydrogens (on C1 and C4) and four secondary hydrogens (on C2 and C3). Statistically, this would favor the formation of 1-chlorobutane.[2]
-
Radical Stability: The stability of the intermediate butyl radical follows the order: secondary > primary. The secondary butyl radical is more stable due to hyperconjugation. This energetic factor favors the formation of 2-chlorobutane.
In photochemical chlorination at room temperature, the energetic factor of radical stability dominates over the statistical factor. The chlorine radical is more selective and preferentially abstracts a secondary hydrogen, leading to a higher yield of 2-chlorobutane (approximately 72%).[1]
In thermal chlorination at high temperatures, the increased kinetic energy of the chlorine radicals makes them more reactive and less selective. As a result, the influence of the small difference in activation energy for abstracting primary versus secondary hydrogens is diminished. The product distribution, therefore, tends to approach the statistical ratio determined by the number of available hydrogens.
Conclusion
Both photochemical and thermal methods are effective for the chlorination of butane. The choice between them depends on the desired product distribution and experimental constraints. Photochemical chlorination offers higher selectivity for 2-chlorobutane at lower temperatures, making it suitable for applications where this isomer is the target product. In contrast, thermal chlorination at high temperatures is less selective, yielding a product mixture that is closer to the statistical distribution. This method may be preferred in industrial settings where high reaction rates are desired and separation of the isomers is feasible. For researchers in drug development and chemical synthesis, understanding the interplay between reaction conditions and selectivity is paramount for designing efficient and predictable synthetic routes.
References
A Comparative Guide to the Synthesis of Dichlorobutadiene: Evaluating 2,2,3,3-Tetrachlorobutane Against Alternative Precursors
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is paramount to achieving high yields and purity of target molecules. This guide provides a comprehensive comparison of precursors for the synthesis of dichlorobutadiene, with a focus on evaluating the viability of 2,2,3,3-tetrachlorobutane against more conventional starting materials.
While structurally an isomer of other tetrachlorobutanes, this compound is not a suitable precursor for the synthesis of dichlorobutadiene through dehydrochlorination. The typical reaction of this compound with bases or metals like zinc leads to the formation of 2-butyne (B1218202) via a dehalogenation reaction, rather than the desired dichlorobutadiene.
The most industrially relevant and scientifically documented precursors for the synthesis of 2,3-dichloro-1,3-butadiene (B161454) are 1,2,3,4-tetrachlorobutane (B46602) and its partially dehydrochlorinated intermediate, 2,3,4-trichloro-1-butene. This guide will focus on a detailed comparison of these two precursors.
Performance Comparison of Dichlorobutadiene Precursors
The following table summarizes the key quantitative data for the synthesis of 2,3-dichloro-1,3-butadiene from 1,2,3,4-tetrachlorobutane and 2,3,4-trichloro-1-butene.
| Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield/Product Purity | Key Observations |
| 1,2,3,4-Tetrachlorobutane | Aqueous Sodium Hydroxide (B78521) (18 wt.%) / Phase Transfer Catalyst | Water | 60 - 80 | ~30 minutes | 95% Purity | Reaction is controlled by evaporative removal of the product.[1] |
| 1,2,3,4-Tetrachlorobutane | Aqueous Lime (Calcium Hydroxide) Slurry | Water | Reflux (~81) | Not specified | Purer product compared to NaOH | Lime selectively dehydrochlorinates 2,3,4-trichloro-1-butene, reducing isomeric impurities.[2] |
| 2,3,4-Trichloro-1-butene | Methanolic Sodium Hydroxide | Methanol | 40 | Not specified (kinetic study) | High reaction rate | The reaction rate is significantly faster than the dehydrochlorination of 2,3,3-trichloro-1-butene.[3] |
| 2,3,4-Trichloro-1-butene | Sodium Hydroxide | Not specified | Not specified | Not specified | Not specified | A known method for preparing 2,3-dichlorobutadiene.[4] |
Experimental Protocols
Synthesis of 2,3-Dichloro-1,3-butadiene from 1,2,3,4-Tetrachlorobutane
This protocol is based on a patented industrial process.[1]
Materials:
-
1,2,3,4-Tetrachlorobutane
-
Aqueous Sodium Hydroxide (18 wt.%)
-
Phase Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt)
-
Polymerization Inhibitor (e.g., phenothiazine)
Procedure:
-
A mixture of 1,2,3,4-tetrachlorobutane, a phase transfer catalyst (1 wt.% based on the total organic feed), and a polymerization inhibitor (2000 ppm by wt. based on the total organic feed) is prepared.
-
The temperature of the mixture is adjusted to 80°C.
-
2.2 molar equivalents of an 18 wt.% aqueous sodium hydroxide solution are added to the organic mixture over approximately 10 minutes.
-
The reactor temperature is maintained between 60°C and 80°C. The product is continuously removed from the reactor by evaporation.
-
The overhead vapor is condensed. The reaction is complete in approximately 30 minutes from the start of the sodium hydroxide addition.
-
The condensed liquid is decanted to separate the organic phase from the aqueous phase. The resulting organic phase contains 2,3-dichloro-1,3-butadiene with a purity of approximately 95%.[1]
Synthesis of 2,3-Dichloro-1,3-butadiene from 2,3,4-Trichloro-1-butene
This protocol is based on a documented dehydrochlorination reaction.[3][4]
Materials:
-
2,3,4-Trichloro-1-butene
-
Sodium Hydroxide
-
Methanol (or other suitable solvent)
Procedure:
-
2,3,4-trichloro-1-butene is dissolved in a suitable solvent, such as methanol.
-
An equimolar amount of sodium hydroxide, also dissolved in methanol, is added to the solution.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 40°C).
-
The reaction progress can be monitored by titrating the chloride ions formed.
-
Upon completion, the 2,3-dichloro-1,3-butadiene is isolated from the reaction mixture through standard procedures such as extraction and distillation.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of dichlorobutadiene.
Caption: Synthetic pathways to 2,3-dichloro-1,3-butadiene.
Caption: General experimental workflow for dichlorobutadiene synthesis.
References
- 1. US20110313216A1 - Process for production of 2,3-dichlorobutadiene-1,3 - Google Patents [patents.google.com]
- 2. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 3. chempap.org [chempap.org]
- 4. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Purity of Synthesized 2,2,3,3-Tetrachlorobutane
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability, reproducibility, and safety of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,2,3,3-tetrachlorobutane, a valuable intermediate in organic synthesis. We will delve into a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data presented for easy comparison.
Introduction to Purity Assessment of this compound
This compound is a chlorinated hydrocarbon primarily utilized as a precursor in the synthesis of 2,3-dichloro-1,3-butadiene, a monomer used in the production of specialty synthetic rubbers. The synthesis of this compound can introduce various impurities that may affect the yield and quality of the final product. Common impurities include:
-
Isomeric Impurities: Other tetrachlorobutane isomers, such as 1,2,3,4-tetrachlorobutane.
-
Over-chlorinated Products: Pentachlorobutanes and other more highly chlorinated species.
-
Under-chlorinated Precursors: Residual 2,2,3-trichlorobutane (B78562) or other less chlorinated butanes.
-
Residual Solvents and Reagents: Solvents and unreacted reagents from the synthesis and purification steps.
Accurate and precise analytical methods are crucial for identifying and quantifying these impurities to ensure the synthesized this compound meets the required purity specifications for its intended application. Commercially available this compound and its isomers typically have a purity of 99% or higher.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. The following table provides a comparative summary of the most common methods for analyzing the purity of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. | Separation based on polarity and interaction with a stationary phase, with UV or other detection methods. |
| Typical Precision (RSD) | < 2% | < 1% | < 2% |
| Limit of Detection (LOD) for Impurities | Low ppm levels | ~0.1% | ppm to ppb levels (detector dependent) |
| Specificity | High (can identify unknown impurities through mass spectral libraries). | High (provides structural information). | Moderate to High (dependent on detector and chromatographic resolution). |
| Quantification | Relative (area percent) or absolute with certified standards. | Absolute (primary ratio method). | Relative (area percent) or absolute with certified standards. |
| Sample Throughput | High | Moderate | High |
| Destructive to Sample? | Yes | No | Yes |
Comparison with an Alternative Precursor
The primary application of this compound is the synthesis of 2,3-dichloro-1,3-butadiene. An alternative precursor for this monomer is 1,2,3,4-tetrachlorobutane . The choice between these precursors can depend on the desired purity of the final product and the reaction conditions.
| Precursor | Synthesis of 2,3-dichloro-1,3-butadiene | Advantages | Disadvantages |
| This compound | Dehydrochlorination | Can lead to a cleaner reaction with fewer isomeric byproducts. | May require more specific synthesis conditions. |
| 1,2,3,4-Tetrachlorobutane | Dehydrochlorination | Readily available and a common starting material.[1] | Dehydrochlorination can produce a mixture of dichlorobutadiene isomers, requiring further purification.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of high-purity hexane (B92381) or dichloromethane.
-
Vortex the solution to ensure homogeneity.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate the purity of the main component using the area percent method. For higher accuracy, a calibration curve with a certified reference standard should be prepared.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The IS should have a signal that does not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 16 or more to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 20 ppm).
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for the analysis of non-volatile impurities or thermally labile compounds. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (RID or ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector (RID): Reference and sample cells maintained at a constant temperature.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the purity using the area percent method. For accurate quantification, a calibration curve should be prepared using standards of known concentration.
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
A Comparative Guide to the Kinetic Studies of 2,2,3,3-Tetrachlorobutane Dehydrochlorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the dehydrochlorination of 2,2,3,3-tetrachlorobutane. Due to the limited availability of specific kinetic data for this compound, this document leverages data from structurally similar compounds to provide a comprehensive overview. The guide covers reaction kinetics, experimental methodologies, and the logical workflow for such studies, offering valuable insights for researchers in the field.
Comparative Kinetic Data
| Compound | Reaction Conditions | Activation Energy (Ea) | Frequency Factor (A) | Rate Constant (k) at 40°C |
| 2,3,4-Trichloro-1-butene (B1195082) | Methanolic NaOH | 17 ± 0.5 kcal/mol[1] | 1.014 x 10¹¹ L mol⁻¹ s⁻¹[1] | 436 times greater than 2,3,3-trichloro-1-butene[1] |
| 2,3,3-Trichloro-1-butene (B1206448) | Methanolic NaOH | 20 ± 1.2 kcal/mol[1] | 4.094 x 10¹⁰ L mol⁻¹ s⁻¹[1] | - |
It is important to note that the dehydrochlorination of both 2,3,4-trichloro-1-butene and 2,3,3-trichloro-1-butene follows second-order kinetics, suggesting an E2 mechanism.[1]
The reactivity of different C-H bonds in chlorinated butanes is significantly influenced by the position of the chlorine atoms. For instance, in the chlorination of 1-chlorobutane (B31608) to form dichlorobutanes, the hydrogens on the carbon atom at the third position are the most reactive. This is attributed to the electron-withdrawing effect of the chlorine atom, which strengthens the C-H bonds in its vicinity, and the greater stability of the resulting free radical at the C-3 position.[2] This suggests that the arrangement of chlorine atoms in this compound would similarly influence which hydrogen atoms are preferentially abstracted during dehydrochlorination.
Experimental Protocols
A detailed experimental protocol for determining the kinetics of dehydrochlorination of a chlorinated alkane like this compound would typically involve the following steps.
1. Materials and Reagents:
-
This compound (high purity)
-
Base catalyst (e.g., sodium hydroxide, potassium tert-butoxide)
-
Solvent (e.g., methanol, ethanol, or a suitable non-polar solvent for thermal studies)
-
Internal standard for chromatographic analysis
-
Quenching agent (e.g., dilute acid)
-
High-purity inert gas (e.g., nitrogen, argon) for creating an inert atmosphere
2. Experimental Setup: A typical setup for a liquid-phase dehydrochlorination kinetic study would consist of a jacketed glass reactor equipped with a magnetic stirrer, a condenser, a temperature probe, and ports for sampling and inert gas purging. For gas-phase studies, a packed-bed or flow reactor system would be employed, coupled with a gas delivery and analysis system.
3. General Procedure for a Liquid-Phase Kinetic Run:
-
The reactor is charged with a known volume of the solvent and the internal standard.
-
The system is purged with an inert gas to remove air and moisture.
-
The reactor is brought to the desired temperature using a circulating bath.
-
A known amount of this compound is added to the reactor.
-
The reaction is initiated by adding a known concentration of the base catalyst.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Each aliquot is immediately quenched to stop the reaction.
-
The quenched samples are then prepared for analysis.
4. Analytical Method: The concentration of the reactant (this compound) and the products over time is typically monitored using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation: The quenched reaction aliquots are extracted with a suitable organic solvent. The organic layer is then dried and diluted for GC-MS analysis.
-
GC-MS Analysis: A capillary column suitable for separating chlorinated hydrocarbons is used. The mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode to identify and quantify the components based on their retention times and mass spectra.
-
Data Analysis: The concentration of the reactant at different times is used to determine the reaction order and the rate constant (k) at that temperature. By performing the experiment at various temperatures, the activation energy (Ea) and the frequency factor (A) can be calculated using the Arrhenius equation.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of dehydrochlorination.
Signaling Pathway: General E2 Dehydrochlorination
References
comparative study of different chlorinating agents for butane functionalization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfuryl Chloride, N-Chlorosuccinimide, and Trichloroisocyanuric Acid for the Chlorination of Butane (B89635).
The selective functionalization of alkanes is a cornerstone of modern organic synthesis, enabling the transformation of simple hydrocarbon feedstocks into valuable chemical intermediates. Among the various functionalization strategies, chlorination represents a direct and efficient method to introduce a versatile handle for further synthetic manipulations. This guide provides a comparative study of three common chlorinating agents—sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA)—for the functionalization of butane. The comparison focuses on regioselectivity, and provides detailed experimental protocols to support researchers in selecting the most appropriate reagent for their specific synthetic goals.
Data Presentation: Regioselectivity in Butane Chlorination
| Chlorinating Agent | Substrate | Product Distribution (1-chlorobutane : 2-chlorobutane) | Reference |
| Sulfuryl Chloride (SO₂Cl₂) | n-Butane | 28-37% : 63-72% | [1] |
| N-Chlorosuccinimide (NCS) | Propane (B168953)* | 45% : 55% | [2] |
| Trichloroisocyanuric Acid (TCCA) | n-Hexane** | 1-chloro: 15%, 2-chloro: 55%, 3-chloro: 30% |
*Data for propane is used as a close structural analog to butane to infer the regioselectivity of NCS. **Data for n-hexane provides insight into the regioselectivity of TCCA on a linear alkane. The distribution is shown for the different monochlorinated isomers of hexane.
Experimental Protocols
Detailed methodologies for the chlorination of butane using each of the three agents are provided below. These protocols are based on established procedures for free-radical alkane chlorination and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Chlorination of Butane using Sulfuryl Chloride (SO₂Cl₂)
This protocol describes a typical free-radical chlorination of a simple alkane using sulfuryl chloride as the chlorine source and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a radical initiator.
Materials:
-
n-Butane (liquefied or in a suitable solvent)
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Gas trap
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a solution of sodium bicarbonate to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: Introduce a molar excess of n-butane into the flask. If working with gaseous butane, it can be bubbled through a suitable inert solvent.
-
Reagent Addition: Carefully add sulfuryl chloride (1 equivalent based on the desired conversion of butane) to the reaction flask, followed by a catalytic amount of AIBN (approximately 1-2 mol%).
-
Reaction Initiation: Heat the reaction mixture to a gentle reflux (for butane, this will require a cooled condenser). The reaction is typically initiated by heating to around 80 °C, which is the decomposition temperature of AIBN.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 20-30 minutes. The evolution of gases is an indicator of reaction progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a chilled saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. The product mixture can then be analyzed by gas chromatography (GC) to determine the product distribution.
Chlorination of Butane using N-Chlorosuccinimide (NCS)
This protocol outlines a general procedure for the free-radical chlorination of an alkane using N-chlorosuccinimide as the chlorinating agent, initiated by benzoyl peroxide.
Materials:
-
n-Butane (liquefied or in a suitable solvent)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup: Assemble a reflux apparatus in a fume hood, consisting of a round-bottom flask, magnetic stir bar, and a reflux condenser.
-
Charging the Flask: To the flask, add n-butane (in a suitable solvent like CCl₄ if necessary), N-chlorosuccinimide (1 equivalent), and a catalytic amount of benzoyl peroxide (1-2 mol%).
-
Reaction Initiation: Heat the mixture to reflux. The initiation of the reaction will occur as the benzoyl peroxide decomposes upon heating.
-
Reaction Monitoring: Maintain the reaction at reflux for several hours. The progress of the reaction can be monitored by TLC (if applicable) or by GC analysis of aliquots.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide (B58015) byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be analyzed by GC to determine the isomer ratio.
Chlorination of Butane using Trichloroisocyanuric Acid (TCCA)
This protocol is adapted from a method for the chlorination of saturated hydrocarbons using TCCA in the presence of a transition metal catalyst.[3]
Materials:
-
n-Butane (liquefied or in a suitable solvent such as acetonitrile)
-
Trichloroisocyanuric acid (TCCA)
-
Copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O) or another suitable transition metal catalyst
-
Acetonitrile (CH₃CN) as solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine n-butane (dissolved in acetonitrile), TCCA (0.33 equivalents, as TCCA has three active chlorine atoms), and a catalytic amount of copper(II) perchlorate hexahydrate (e.g., 0.1 mol%).
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For instance, reactions can be run at temperatures ranging from 25 °C to 75 °C for 24 hours. Higher temperatures may increase the yield but can also lead to the formation of dichlorinated byproducts.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid cyanuric acid byproduct can be removed by filtration.
-
Extraction and Washing: The filtrate is then diluted with a suitable organic solvent and washed with water and brine to remove the catalyst and any remaining water-soluble impurities.
-
Drying and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed. The product distribution is then determined by GC analysis.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative study of the different chlorinating agents for butane functionalization.
Caption: Comparative workflow for butane chlorination.
References
A Comparative Analysis of Computational and Experimental Data for 2,2,3,3-Tetrachlorobutane Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted versus Measured Physicochemical Properties of 2,2,3,3-Tetrachlorobutane.
This guide provides a detailed comparison of computationally predicted and experimentally determined physicochemical properties of this compound. The objective is to offer researchers, scientists, and professionals in drug development a clear perspective on the accuracy and utility of computational models for this halogenated alkane. The data is presented in a structured format to facilitate easy comparison, supplemented by detailed experimental and computational methodologies.
Quantitative Data Summary
The following table summarizes the available computational and the limited publicly available experimental data for key physicochemical properties of this compound.
| Property | Computational/Predicted Value | Experimental Value |
| Boiling Point | 166.7 °C (at 760 mmHg)[1] | Not available in searched literature |
| Density | 1.397 g/cm³[1] | Not available in searched literature |
| Vapor Pressure | 2.32 mmHg (at 25 °C)[1] | Not available in searched literature |
| LogP (Octanol-Water Partition Coefficient) | 3.3[1] | Not available in searched literature |
Note: The lack of readily available, peer-reviewed experimental data for this compound highlights a significant data gap for this compound. The computational values presented are sourced from chemical supplier databases and are likely generated using Quantitative Structure-Property Relationship (QSPR) models or other computational chemistry methods.
Methodologies
Experimental Protocols
While specific experimental data for this compound is scarce in the public domain, standard laboratory procedures for determining the properties listed above are well-established.
Boiling Point Determination: A common method for determining the boiling point of a liquid is through distillation. The liquid is heated in a flask connected to a condenser. A thermometer is placed in the vapor path to measure the temperature at which the liquid and vapor phases are in equilibrium. This temperature, when corrected for atmospheric pressure, provides the boiling point.
Density Measurement: The density of a liquid can be determined by measuring the mass of a known volume. A pycnometer or a graduated cylinder and a balance are typically used. The mass of the empty container is measured, then the mass of the container with a specific volume of the liquid is determined. The density is calculated by dividing the mass of the liquid by its volume.
Vapor Pressure Measurement: The vapor pressure of a liquid can be measured using a static or dynamic method. In a static method, a sample of the liquid is placed in a closed container, and the pressure of the vapor in equilibrium with the liquid is measured at a specific temperature using a manometer. Dynamic methods, such as the isoteniscope method, involve measuring the temperature at which the vapor pressure of the liquid equals a known external pressure.
Computational Methods
The computational data presented in this guide are typically derived from predictive models that utilize the chemical structure of the molecule to estimate its physicochemical properties.
Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical models that correlate the chemical structure of a molecule with its physical or chemical properties. These models are built using a training set of compounds with known properties. Molecular descriptors, which are numerical representations of the chemical structure, are calculated and used to develop a mathematical equation that can predict the property of interest for new compounds. The "XLogP3" value is an example of a property predicted using a QSPR model.
Ab Initio Methods: Ab initio (from first principles) quantum chemistry methods can also be used to predict molecular properties. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and from that, various properties can be calculated. These methods are generally more computationally intensive than QSPR models but can provide a higher level of accuracy.
Data Comparison Workflow
The following diagram illustrates the workflow for comparing computational and experimental data for a given chemical compound like this compound.
Caption: Workflow for comparing computational and experimental data.
References
Spectroscopic Data of 2,2,3,3-Tetrachlorobutane: A Comparative Guide for Researchers
This guide provides a comparative analysis of the spectroscopic data for 2,2,3,3-tetrachlorobutane, cross-referencing information available in prominent scientific databases. The content is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for the spectral characteristics of this halogenated alkane. This document summarizes available quantitative data, details experimental protocols for acquiring such data, and visualizes the logical workflow for spectroscopic analysis.
Spectroscopic Data Comparison
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the C-H and C-Cl bonds.
| Database/Source | Key IR Absorptions (cm⁻¹) | Comments |
| SpectraBase | Not explicitly listed in peak table format, but a spectrum is available for visual inspection. | The spectrum shows characteristic C-H stretching and bending frequencies, as well as strong absorptions in the fingerprint region likely corresponding to C-Cl stretching. |
| General Handbook Data for Haloalkanes | C-H stretch: 2850-3000C-H bend: 1350-1480C-Cl stretch: 600-800 | These are typical ranges for alkanes and chloroalkanes. The exact position of the C-Cl stretch is sensitive to the substitution pattern. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the isotopic pattern of chlorine is a key feature.
| Database/Source | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z | Isotopic Pattern |
| SpectraBase (GC-MS) | Not explicitly listed as a single peak, but the spectrum is available. | The fragmentation pattern is complex, with numerous chlorinated fragments. | The spectrum displays the characteristic isotopic cluster for four chlorine atoms. |
| PubChem | 194 (for the most abundant isotopes) | Data not provided in a peak list. | Links to SpectraBase for spectral data. |
| Theoretical | 194, 196, 198, 200, 202 | Fragments corresponding to the loss of Cl, HCl, and various alkyl groups. | The relative intensities of the isotopic peaks for the molecular ion containing four chlorine atoms can be predicted based on the natural abundance of ³⁵Cl and ³⁷Cl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR: Due to the symmetrical nature of this compound (CH₃-CCl₂-CCl₂-CH₃), a single peak is expected for the six equivalent protons of the two methyl groups at room temperature. Interestingly, temperature-dependent NMR studies have indicated that at low temperatures (e.g., -50 °C), this singlet can resolve into two singlets of unequal intensity. This phenomenon is attributed to the restricted rotation around the central C-C bond, leading to the presence of different conformers (anti and gauche) that are observable on the NMR timescale at lower temperatures.
¹³C NMR: Similarly, the ¹³C NMR spectrum is expected to show two signals at room temperature: one for the two equivalent methyl carbons and another for the two equivalent quaternary carbons bearing the chlorine atoms.
Comparison with Isomeric Tetrachlorobutanes: To provide a point of reference, the following table presents ¹³C NMR data for other isomers of tetrachlorobutane, which are available in some databases.
| Isomer | Structure | ¹³C NMR Chemical Shifts (ppm) - Approximate Values |
| 1,1,1,2-Tetrachlorobutane | CCl₃-CHCl-CH₂-CH₃ | Data not readily available |
| 1,1,2,2-Tetrachlorobutane | CHCl₂-CCl₂-CH₂-CH₃ | Data not readily available |
| 1,2,3,4-Tetrachlorobutane | CH₂Cl-CHCl-CHCl-CH₂Cl | ~45 (CH₂Cl), ~60 (CHCl) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline standardized procedures for acquiring NMR, IR, and MS data for a liquid haloalkane like this compound.
Nuclear Magnetic Resonance (¹H and ¹³C) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: 0 to 220 ppm
-
Pulse Program: Proton-decoupled
-
Pulse Width: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups and fingerprint of the molecule.
Methodology (for a neat liquid sample):
-
Sample Preparation:
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
-
Instrument Parameters:
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from any impurities and obtain its mass spectrum to determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
GC Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes.
-
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract and analyze the mass spectrum of this peak.
-
Compare the obtained spectrum with library spectra for confirmation.
-
Visualizations
The following diagrams illustrate the logical flow of spectroscopic data analysis and the relationship between the different spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic data and molecular structure.
Safety Operating Guide
Proper Disposal of 2,2,3,3-Tetrachlorobutane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,2,3,3-tetrachlorobutane, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are familiar with the potential hazards of this compound and similar chlorinated hydrocarbons. These substances are generally considered hazardous and require careful handling in a well-ventilated area.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, nitrile rubber - check manufacturer's compatibility chart). | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against the inhalation of harmful vapors that may cause respiratory irritation.[1] |
In case of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.[2]
-
After Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Hazardous Waste Classification
This compound is classified as a halogenated organic solvent. As such, it is considered a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are typically categorized as F-listed wastes.[3][4]
| Parameter | Classification | Description |
| Waste Type | Halogenated Organic Solvent | Contains one or more halogen atoms (in this case, chlorine). |
| RCRA Hazardous Waste Code | Likely F001 or F002 | F-listed wastes from non-specific sources, which include certain spent halogenated solvents.[4] |
| Primary Disposal Method | Incineration | The required method for halogenated hazardous wastes.[2] |
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated solvents. [2][5] Co-mingling will necessitate that the entire mixture be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[5]
-
Avoid mixing with incompatible materials which include strong acids, strong bases, strong oxidizing agents, and finely divided metals such as aluminum, magnesium, or zinc.[1]
2. Containerization:
-
Use a designated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with chlorinated hydrocarbons (e.g., glass or a suitable plastic).
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and the approximate concentration.
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Store the waste container in a well-ventilated, designated satellite accumulation area.
-
Utilize secondary containment (such as a larger, chemically resistant tub or tray) to capture any potential leaks.[6]
3. Waste Collection and Removal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.
-
Do not accumulate large quantities of chemical waste in the laboratory.
-
Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
4. Decontamination of Empty Containers:
-
For containers that held this compound, the first rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous waste.[6]
-
Given the potential toxicity of chlorinated hydrocarbons, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[6]
-
After thorough rinsing and air-drying, the original labels on the container must be completely defaced or removed before the container is discarded or recycled according to your facility's procedures.[6]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
